molecular formula C14H20O3 B1361817 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid CAS No. 76674-58-3

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

カタログ番号: B1361817
CAS番号: 76674-58-3
分子量: 236.31 g/mol
InChIキー: MINZYOMFMKWNIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(4-tert-butylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINZYOMFMKWNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353177
Record name 2-(4-tert-butylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76674-58-3
Record name 2-(4-tert-butylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(tert-Butyl)phenoxy]-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (CAS 76674-58-3)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Fibrate Analogue

To the researchers, scientists, and drug development professionals at the forefront of metabolic disease and beyond, this document serves as a comprehensive technical guide to 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid. While direct literature on this specific molecule is sparse, its structural architecture places it squarely in the esteemed class of fibrate analogues. This guide, therefore, is constructed upon a robust foundation of established chemical principles and pharmacological precedent set by closely related, well-characterized compounds such as fenofibric acid. Our exploration will proceed from a basis of strong scientific inference, providing you with the foundational knowledge to synthesize, analyze, and investigate the potential of this intriguing compound. We will delve into its likely synthesis, hypothesize its mechanism of action as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, and propose its applications in drug discovery, all while grounding our discussion in the validated methodologies and known biological activities of its chemical cousins.

Molecular Identity and Physicochemical Characteristics

This compound is a carboxylic acid featuring a phenoxy ether linkage. The structure is characterized by a tert-butyl group on the phenol ring and a gem-dimethyl substitution adjacent to the carboxylic acid moiety. This structure is highly analogous to fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate.

PropertyValueSource/Method
CAS Number 76674-58-3Alfa Chemistry
Molecular Formula C₁₄H₂₀O₃Sigma-Aldrich
Molecular Weight 236.31 g/mol Sigma-Aldrich
IUPAC Name This compound
SMILES CC(C)(C)c1ccc(OC(C)(C)C(O)=O)cc1Sigma-Aldrich
InChI Key MINZYOMFMKWNIN-UHFFFAOYSA-NSigma-Aldrich

Note: Some properties are calculated or inferred from structurally similar compounds due to a lack of direct experimental data for this specific molecule.

Proposed Synthesis Pathway: A Reliable and Scalable Approach

The synthesis of this compound can be reliably achieved through a two-step process, beginning with a Williamson ether synthesis, followed by ester hydrolysis. This method is well-documented for analogous phenoxy-isobutyric acids.

Diagram of Proposed Synthesis

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis A 4-tert-Butylphenol C Ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl 2-bromo-2-methylpropionate B->C D Ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate E This compound D->E Base (e.g., NaOH or LiOH) Solvent (e.g., THF/MeOH/H2O) G cluster_0 Cellular Uptake and Binding cluster_1 Gene Transcription Regulation cluster_2 Physiological Effects Ligand This compound PPARa PPARα Ligand->PPARa Enters Cell RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Genes (e.g., LPL, APOA1, CPT1) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation LipidMetabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Proteins->LipidMetabolism G Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Column C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm) Detector UV Detector (λ ≈ 230 nm) Data Data Acquisition & Analysis (Chromatogram) Detector->Data

An In-depth Technical Guide to 2-(4-tert-butylphenoxy)-2-methylpropanoic Acid: Synthesis, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-tert-butylphenoxy)-2-methylpropanoic acid, a molecule of significant interest in the fields of medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, analytical characterization, and its putative biological activities, with a particular focus on its potential as a modulator of lipid metabolism. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound and its class.

Introduction: The Chemical and Pharmacological Landscape

This compound belongs to the class of phenoxy-isobutyric acid derivatives. This chemical scaffold is the backbone of several well-established therapeutic agents, most notably the fibrate class of drugs used in the management of dyslipidemia. The structural hallmark of these compounds is a carboxylic acid moiety linked to a substituted phenoxy group via a gem-dimethyl bridge. This arrangement is crucial for their biological activity, which is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

The subject of this guide, with its distinctive 4-tert-butyl substitution on the phenyl ring, represents a specific analogue within this broader class. Understanding its unique physicochemical properties and biological profile is essential for exploring its therapeutic potential and for the rational design of new chemical entities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central phenoxy ring substituted with a bulky tert-butyl group at the para position. This phenoxy moiety is linked via an ether bond to a 2-methylpropanoic acid group.

Key Structural Features:

  • Phenoxy Ring: The aromatic ring provides a rigid scaffold and is a key site for interaction with biological targets.

  • Tert-butyl Group: This bulky, lipophilic group significantly influences the molecule's solubility, membrane permeability, and binding affinity to target proteins.

  • Ether Linkage: Connects the aromatic and aliphatic portions of the molecule.

  • 2-Methylpropanoic Acid: The carboxylic acid function is critical for the biological activity of this class of compounds, often acting as a key binding determinant to the ligand-binding domain of nuclear receptors. The gem-dimethyl substitution on the alpha-carbon is a characteristic feature of many fibrates.

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
Appearance Solid
SMILES String CC(C)(C)c1ccc(OC(C)(C)C(O)=O)cc1
InChI Key MINZYOMFMKWNIN-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of phenoxy-isobutyric acids can be achieved through several routes. A well-established and efficient method is a modification of the Bargellini reaction, which involves the reaction of a phenol with acetone and chloroform in the presence of a strong base. This one-pot synthesis is attractive for its simplicity and relatively high yields.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Reactants 4-tert-butylphenol + Acetone + Chloroform Reaction Bargellini-type Reaction Reactants->Reaction Base Sodium Hydroxide (NaOH) Base->Reaction Intermediate Trichloromethyl carbinol intermediate Product This compound Intermediate->Product Hydrolysis Workup Acidification & Purification Product->Workup Reaction->Intermediate Formation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous phenoxy-isobutyric acids.[1]

Materials:

  • 4-tert-butylphenol

  • Acetone

  • Chloroform

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol (1 equivalent) in an excess of acetone.

  • Base Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (4-5 equivalents). The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Chloroform Addition: To the stirring mixture, add chloroform (1.5-2 equivalents) dropwise. An exothermic reaction will ensue. After the initial exotherm subsides, the reaction mixture is heated to reflux.

  • Reaction Monitoring: The reaction is refluxed for several hours (typically 4-6 hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up:

    • After cooling to room temperature, the excess acetone is removed under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting materials and non-acidic byproducts.

    • The aqueous layer is then carefully acidified with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of the crude product.

  • Purification:

    • The precipitated solid is collected by filtration and washed with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

    • The purified product is dried under vacuum to yield this compound as a solid.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the methyl protons of the propanoic acid moiety. The aromatic protons will likely appear as a set of doublets in the range of δ 6.8-7.3 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet around δ 1.3 ppm. The six equivalent protons of the gem-dimethyl group on the propanoic acid will appear as a singlet around δ 1.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (typically > δ 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. Distinct signals are expected for the aromatic carbons, the quaternary carbons of the tert-butyl and the gem-dimethyl groups, the methyl carbons, and the carboxylic acid carbonyl carbon (around δ 170-180 ppm).

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

  • A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration for the carbonyl group of the carboxylic acid around 1700-1725 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic C-H bonds in the 2800-3100 cm⁻¹ region.

  • C-O stretching for the ether linkage.

  • Characteristic absorptions for the substituted benzene ring in the fingerprint region.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z 236 or 235, respectively. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the synthesized compound.

HPLC Method Parameters (starting point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220-230 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method can be optimized to achieve baseline separation of the product from any impurities or starting materials.

Biological Activity and Mechanism of Action

The biological activity of this compound is predicted to be in line with other phenoxy-isobutyric acid derivatives, primarily acting as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[2] There are three main subtypes:

  • PPARα: Primarily expressed in the liver, heart, and muscle. Its activation leads to increased fatty acid oxidation and a reduction in plasma triglycerides.[2]

  • PPARγ: Highly expressed in adipose tissue, where it promotes adipocyte differentiation and lipid storage, and improves insulin sensitivity.[2]

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.[2]

The following diagram illustrates the general mechanism of PPAR activation.

PPAR_Mechanism cluster_nucleus Nucleus Ligand 2-(4-tert-butylphenoxy) -2-methylpropanoic acid PPAR PPAR Ligand->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Initiates Coactivators Coactivators Coactivators->RXR

Caption: General mechanism of PPAR activation by a ligand.

Hypolipidemic and Hypoglycemic Potential

Given its structural similarity to fibrates, this compound is expected to exhibit hypolipidemic properties.[3] By activating PPARα, it would likely increase the expression of genes involved in fatty acid uptake and β-oxidation, leading to a reduction in circulating triglyceride levels. It may also have a modest effect on increasing high-density lipoprotein (HDL) cholesterol.

Furthermore, some PPAR agonists also show hypoglycemic activity.[3] If the compound has significant PPARγ agonist activity, it could improve insulin sensitivity and glucose uptake in peripheral tissues.

Experimental Evaluation of Biological Activity

5.3.1. In Vitro PPAR Agonist Assay (Luciferase Reporter Assay)

This assay is a standard method to determine if a compound can activate PPARs.

Principle: Cells are co-transfected with a plasmid expressing a PPAR subtype (α, γ, or δ) fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). If the test compound activates the PPAR, the receptor-ligand complex binds to the PPRE and drives the expression of luciferase, which can be quantified by measuring luminescence.

Protocol Outline:

  • Cell Culture and Transfection: Plate suitable cells (e.g., HEK293T or HepG2) in a multi-well plate. Co-transfect the cells with the appropriate PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a known PPAR agonist as a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

  • Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC₅₀ value (the concentration of the compound that elicits a half-maximal response).

5.3.2. In Vivo Hypolipidemic Activity Model (Triton WR-1339-Induced Hyperlipidemia in Rodents)

This is a widely used acute model to screen for hypolipidemic agents.

Principle: Triton WR-1339 is a non-ionic surfactant that suppresses the activity of lipoprotein lipase, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels. A test compound with hypolipidemic activity will attenuate this increase.

Protocol Outline:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a normal control group, a hyperlipidemic control group, a positive control group (treated with a standard drug like fenofibrate), and test groups treated with different doses of this compound. Administer the test compound or vehicle orally.

  • Induction of Hyperlipidemia: After a set period (e.g., 1 hour) post-drug administration, induce hyperlipidemia in all groups except the normal control by intraperitoneal injection of Triton WR-1339.

  • Blood Sampling and Analysis: Collect blood samples at different time points (e.g., 0, 6, and 24 hours) after Triton WR-1339 injection. Separate the plasma and measure the levels of total cholesterol, triglycerides, HDL, and LDL using standard biochemical assay kits.

  • Data Analysis: Compare the lipid profiles of the test groups with the hyperlipidemic control group. A significant reduction in plasma lipids indicates hypolipidemic activity.

Conclusion and Future Directions

This compound is a promising molecule within the well-validated class of phenoxy-isobutyric acids. Its synthesis is achievable through established chemical routes, and its characterization can be performed using standard analytical techniques. Based on its structural features and the known pharmacology of related compounds, it is highly likely to function as a PPAR agonist with potential hypolipidemic and insulin-sensitizing effects.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough spectroscopic and crystallographic characterization to elucidate its precise three-dimensional structure. Comprehensive in vitro and in vivo studies are warranted to confirm its PPAR agonist activity, determine its subtype selectivity, and quantify its efficacy in relevant models of dyslipidemia and metabolic syndrome. Such studies will be instrumental in fully understanding the therapeutic potential of this compound and its place in the landscape of metabolic drug discovery.

References

  • ResearchGate. Synthesis of novel phenoxy - Isobutyric acid derivatives, reaction of ketone under Bargellinic reaction conditions. [Link]

  • PubMed. Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives. [Link]

  • PubMed Central (PMC). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). [Link]

Sources

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

Abstract

This compound is a member of the fibrate class of lipid-lowering agents. This technical guide provides a comprehensive overview of its core mechanism of action, primarily focusing on its role as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Through the activation of PPARα, this compound orchestrates a complex cascade of events that collectively lead to a significant reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. This guide will delve into the molecular interactions, the downstream signaling pathways, and the resultant physiological effects on lipid metabolism. Furthermore, it will present detailed experimental protocols for researchers to investigate these mechanisms, supported by visual diagrams and consolidated data, to foster a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to this compound and the Fibrate Class

This compound belongs to the fibrate class of drugs, which are utilized in the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[1][2] Fibrates, including structurally similar compounds like Gemfibrozil and Fenofibrate, are known for their robust effects on reducing triglycerides and increasing HDL cholesterol.[3][4][5] The therapeutic efficacy of these compounds is primarily attributed to their ability to modulate gene expression involved in lipid metabolism.

The central mechanism of action for the fibrate class is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor.[1][6][7] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[8][9] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes that regulate lipid and lipoprotein metabolism.

Core Mechanism of Action: PPARα Agonism

The primary pharmacological target of this compound is PPARα.[1][6] The binding of the compound to PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent initiation of gene transcription. The multifaceted effects of PPARα activation are detailed below.

Regulation of Triglyceride Metabolism

The most prominent effect of this compound is the reduction of plasma triglycerides. This is achieved through several coordinated actions:

  • Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the expression of the LPL gene.[1][6] LPL is a crucial enzyme responsible for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons, releasing free fatty acids that can be taken up by tissues for energy or storage.[1]

  • Decreased Apolipoprotein C-III (ApoC-III) Production: PPARα activation suppresses the expression of the ApoC-III gene. ApoC-III is a protein that inhibits the activity of LPL.[1] By reducing ApoC-III levels, the inhibitory brake on LPL is released, further enhancing the clearance of triglyceride-rich lipoproteins.

  • Reduced Hepatic VLDL Production: The compound decreases the hepatic synthesis and secretion of VLDL, the primary carrier of triglycerides from the liver to the periphery.[1][10] This is accomplished by inhibiting diacylglycerol acyltransferase, an enzyme involved in triglyceride synthesis.[1]

Modulation of HDL Cholesterol

This compound also favorably modulates HDL cholesterol levels through:

  • Increased Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II) Synthesis: PPARα activation stimulates the expression of the major apolipoproteins of HDL, ApoA-I and ApoA-II.[3][11] This increased synthesis leads to a higher number of HDL particles, which are essential for reverse cholesterol transport.

The following diagram illustrates the central role of PPARα activation in the mechanism of action of this compound.

PPARa_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Physiological Effects This compound This compound PPARa PPARa This compound->PPARa Binds and Activates PPARa-RXR_Heterodimer PPARα-RXR Heterodimer PPARa->PPARa-RXR_Heterodimer Forms Heterodimer with RXR RXR RXR->PPARa-RXR_Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) PPARa-RXR_Heterodimer->PPRE Binds to Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Initiates Transcription Increased_LPL Increased Lipoprotein Lipase (LPL) Synthesis Target_Gene_Expression->Increased_LPL Decreased_ApoCIII Decreased Apolipoprotein C-III (ApoC-III) Production Target_Gene_Expression->Decreased_ApoCIII Decreased_VLDL Decreased Hepatic VLDL Production Target_Gene_Expression->Decreased_VLDL Increased_ApoAI_AII Increased Apolipoprotein A-I & A-II Synthesis Target_Gene_Expression->Increased_ApoAI_AII Reduced_Triglycerides Reduced Plasma Triglycerides Increased_LPL->Reduced_Triglycerides Decreased_ApoCIII->Reduced_Triglycerides Decreased_VLDL->Reduced_Triglycerides Increased_HDL Increased HDL Cholesterol Increased_ApoAI_AII->Increased_HDL Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cell Culture (e.g., HepG2) Transfection Transfection with PPARα and Reporter Plasmids Cell_Culture->Transfection Treatment_InVitro Treatment with This compound Cell_Culture->Treatment_InVitro Transfection->Treatment_InVitro Luciferase_Assay Luciferase Assay for PPARα Activation Treatment_InVitro->Luciferase_Assay qRT_PCR qRT-PCR for Target Gene Expression Treatment_InVitro->qRT_PCR Animal_Model Dyslipidemic Animal Model Treatment_InVivo Oral Administration of Compound Animal_Model->Treatment_InVivo Blood_Sampling Blood Sampling Treatment_InVivo->Blood_Sampling Tissue_Harvesting Tissue Harvesting (e.g., Liver) Treatment_InVivo->Tissue_Harvesting Lipid_Analysis Plasma Lipid Profile Analysis Blood_Sampling->Lipid_Analysis Gene_Protein_Analysis Gene and Protein Expression Analysis Tissue_Harvesting->Gene_Protein_Analysis

Caption: Experimental workflow for mechanistic studies.

Quantitative Data Summary

The lipid-modifying effects of fibrates are well-documented. The following table summarizes the typical changes in lipid parameters observed with fibrate therapy, which are expected to be similar for this compound.

Lipid ParameterTypical Change with Fibrate TherapyReference
Triglycerides↓ 20-50%[3][12]
HDL Cholesterol↑ 10-20%[3][12]
LDL CholesterolVariable (may decrease, no change, or slightly increase)[1][13]
VLDL Cholesterol↓ 20-50%[1]
Apolipoprotein A-I[3]
Apolipoprotein A-II[3]
Apolipoprotein C-III[1]

Conclusion

The mechanism of action of this compound is centered on its function as a potent PPARα agonist. By activating this nuclear receptor, it initiates a cascade of transcriptional changes that lead to a beneficial modulation of lipid metabolism, primarily characterized by a significant reduction in triglycerides and an elevation in HDL cholesterol. The detailed understanding of this mechanism, supported by the experimental approaches outlined in this guide, is crucial for the continued development and optimization of fibrate-based therapies for dyslipidemia and associated cardiovascular diseases.

References

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. bioRxiv. [Link]

  • What is the mechanism of Gemfibrozil?. Patsnap Synapse. [Link]

  • Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More. [Link]

  • Gemfibrozil - StatPearls - NCBI Bookshelf. [Link]

  • 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC - NIH. [Link]

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed. [Link]

  • Bempedoic Acid: Lipid Lowering for Cardiovascular Disease Prevention - PMC - NIH. [Link]

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC. [Link]

  • LOPID - (Gemfibrozil Tablets, USP). accessdata.fda.gov. [Link]

  • Gemfibrozil (oral route) - Side effects & dosage - Mayo Clinic. [Link]

  • Mechanism of action of gemfibrozil on lipoprotein metabolism. - JCI. [Link]

  • Gemfibrozil: MedlinePlus Drug Information. [Link]

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem. [Link]

  • Ciprofibrate | C13H14Cl2O3 | CID 2763 - PubChem - NIH. [Link]

  • Gemfibrozil-Induced Intracellular Triglyceride Increase in SH-SY5Y, HEK and Calu-3 Cells. [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed. [Link]

  • 2-(4-Tert-butylphenoxy)propanoic acid | C13H18O3 | CID 246868 - PubChem. [Link]

  • The PPAR alpha agonist gemfibrozil is an ineffective treatment for spinal cord injured mice. [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) | Oncotarget. [Link]

  • (PDF) 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - ResearchGate. [Link]

  • Gemfibrozil Side Effects: Common, Severe, Long Term - Drugs.com. [Link]

  • Gemfibrozil Treatment of the High Triglyceride-Low High-Density Lipoprotein Cholesterol Trait in Men With Established Atherosclerosis - PubMed. [Link]

  • Effect of gemfibrozil on adipose tissue and muscle lipoprotein lipase - PubMed - NIH. [Link]

  • Clofibrate | C12H15ClO3 | CID 2796 - PubChem. [Link]

  • 9 Gemfibrozil (Lopid) Side Effects You Should Know About - GoodRx. [Link]

  • Peroxisome Proliferator-Activated Receptor α Activation Suppresses Cytochrome P450 Induction Potential in Mice Treated With Gemfibrozil - PubMed. [Link]

  • oa Evaluating the effects of bempedoic acid on lipid profiles and cardiovascular risk: An umbrella review of meta-analyses - QScience.com. [Link]

  • Effect of gemfibrozil on the concentration and composition of serum lipoproteins. A controlled study with special reference to initial triglyceride levels - PubMed. [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC - PubMed Central. [Link]

  • Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation | Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Mechanism of Action of Gemfibrozil on Lipoprotein Metabolism - JCI. [Link]

  • Gemfibrozil is a PPAR-α Activator for Fat Metabolism Research. [Link]

  • Isobutyric Acid | C4H8O2 | CID 6590 - PubChem. [Link]

  • FENOFIBRATE TABLETS, 54 mg and 160 mg - DailyMed. [Link]

  • Fenofibrate | C20H21ClO4 | CID 3339 - PubChem - NIH. [Link]

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) - MDPI. [Link]

  • Activation of Sterol Regulatory Element Binding Factors by Fenofibrate and Gemfibrozil Stimulates Myelination in Zebrafish - Frontiers. [Link]

Sources

An In-depth Technical Guide to the Discovery of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the discovery and foundational science of 2-(4-tert-butylphenoxy)-2-methylpropanoic acid, a notable compound within the aryloxyalkanoic acid class of molecules. This document navigates through the historical context of its chemical class, elucidates a plausible synthesis pathway based on established chemical principles, and explores its anticipated mechanism of action as a peroxisome proliferator-activated receptor (PPAR) agonist. Particular emphasis is placed on the scientific rationale underpinning its molecular design and the experimental methodologies crucial for its characterization. This guide serves as a comprehensive resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the genesis and scientific integrity of this significant chemical entity.

Introduction: The Genesis of a New Molecule in the Fibrate Lineage

The discovery of this compound is rooted in the broader history of the fibrate class of drugs, which have been a cornerstone in the management of dyslipidemia for decades. The journey began with the synthesis of clofibrate in 1962, a molecule that, while effective in lowering plasma triglycerides and cholesterol, set the stage for the development of more potent and safer derivatives.[1] The core structure of these molecules, an aryloxyalkanoic acid, proved to be a versatile scaffold for medicinal chemists.

The scientific impetus for the design of molecules like this compound stems from the well-established understanding that fibrates exert their therapeutic effects through the activation of peroxisome proliferator-activated receptors (PPARs). These ligand-activated transcription factors are pivotal regulators of lipid and glucose metabolism. Specifically, the PPARα isotype, when activated, orchestrates the expression of genes involved in fatty acid oxidation, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.

The molecular architecture of this compound, featuring a bulky tert-butyl group on the phenoxy ring, represents a rational design strategy aimed at enhancing the interaction with the ligand-binding domain of PPARα. This structural modification is anticipated to improve potency and selectivity, a common goal in the evolution of fibrate drugs.

Synthesis and Physicochemical Characterization

Postulated Synthesis Pathway

The most probable synthetic route involves a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This would be followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.

Diagram of the Postulated Synthesis Pathway:

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product p_tert_butylphenol 4-tert-butylphenol ester_intermediate Ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate p_tert_butylphenol->ester_intermediate Williamson Ether Synthesis (Base, e.g., K2CO3) ethyl_2_bromo Ethyl 2-bromo-2-methylpropanoate ethyl_2_bromo->ester_intermediate final_product This compound ester_intermediate->final_product Hydrolysis (e.g., LiOH, H2O/THF/MeOH)

Caption: Postulated two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of a standard laboratory procedure for this type of synthesis, designed for reproducibility and validation.

Step 1: Synthesis of Ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate

  • Reaction Setup: To a solution of 4-tert-butylphenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add ethyl 2-bromo-2-methylpropanoate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester intermediate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate.

Step 2: Hydrolysis to this compound

  • Hydrolysis Reaction: Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water. Add an excess of a base such as lithium hydroxide (LiOH, 3 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor for the disappearance of the starting material by TLC.

  • Acidification and Extraction: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system to afford the final product as a solid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
Appearance Solid
SMILES CC(C)(C)c1ccc(OC(C)(C)C(O)=O)cc1
InChI Key MINZYOMFMKWNIN-UHFFFAOYSA-N

Mechanism of Action: A PPARα Agonist

The primary mechanism of action for this compound is anticipated to be the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This is based on its structural similarity to other well-characterized fibrate drugs.

The PPARα Signaling Pathway

PPARα is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription.

Diagram of the PPARα Signaling Pathway:

PPARa_Pathway cluster_ligand Ligand Binding cluster_dimerization Heterodimerization cluster_transcription Gene Transcription Ligand This compound PPARa PPARα Ligand->PPARa Activates PPARa_RXR PPARα-RXR Complex PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., LPL, ApoA-I) PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins (Lipid Metabolism) mRNA->Proteins Translation

Caption: Simplified PPARα signaling pathway initiated by ligand binding.

Downstream Biological Effects

The activation of PPARα by this compound is expected to lead to a cascade of beneficial metabolic effects, including:

  • Increased Lipoprotein Lipase (LPL) Activity: Enhanced expression of the LPL gene leads to increased clearance of triglyceride-rich lipoproteins from the circulation.

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation.

  • Increased Apolipoprotein A-I and A-II Synthesis: Leading to increased production of HDL particles, which are involved in reverse cholesterol transport.

  • Reduced Apolipoprotein C-III Expression: Apolipoprotein C-III is an inhibitor of LPL; its reduced expression further enhances triglyceride clearance.

Potential Applications and Future Directions

Given its structural resemblance to the fibrate class of drugs, the primary therapeutic application for this compound would be in the treatment of dyslipidemia, particularly hypertriglyceridemia. Its potential as a PPARα agonist also suggests possible utility in managing metabolic syndrome and type 2 diabetes, where lipid abnormalities are common comorbidities.

Future research should focus on several key areas:

  • Definitive Synthesis and Characterization: Publication of the original discovery and detailed spectroscopic data is necessary to provide a complete scientific record.

  • In Vitro and In Vivo Pharmacological Profiling: Comprehensive studies are needed to determine the binding affinity and activation potency of the compound for all PPAR subtypes (α, γ, and δ). Subsequent in vivo studies in relevant animal models of dyslipidemia are crucial to evaluate its efficacy and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure could lead to the discovery of even more potent and selective PPAR modulators with improved pharmacokinetic properties.

Conclusion

This compound represents a logical progression in the field of fibrate chemistry, designed with the intention of potent PPARα activation. While the specific details of its initial discovery remain to be fully elucidated in publicly accessible literature, its synthesis is achievable through standard chemical methodologies, and its mechanism of action is strongly predicted by its molecular structure. This technical guide provides a foundational understanding of the compound, from its conceptual origins to its potential therapeutic applications, serving as a valuable resource for the scientific community.

References

  • Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1044. [Link]

Sources

Strategic Sourcing & Analytical Characterization of 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (also known as 4-tert-butylphenoxyisobutyric acid) is a specialized chemical scaffold structurally analogous to the fibrate class of pharmaceuticals (e.g., Clofibric acid). It serves as a critical probe in PPAR (Peroxisome Proliferator-Activated Receptor) research and a hydrophobic building block in medicinal chemistry.

For researchers, the primary challenge is not availability, but structural ambiguity in vendor catalogs. Many suppliers conflate the isobutyric (gem-dimethyl) form with the propanoic (mono-methyl) form. This guide provides a self-validating sourcing and characterization protocol to ensure experimental integrity.

Chemical Datasheet: The Source of Truth

Use the InChIKey as your primary search term to bypass ambiguous CAS labeling in vendor databases.

PropertySpecification
IUPAC Name 2-[4-(1,1-dimethylethyl)phenoxy]-2-methylpropanoic acid
Common Name 4-tert-butylphenoxyisobutyric acid
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
InChIKey MINZYOMFMKWNIN-UHFFFAOYSA-N
SMILES CC(C)(C)c1ccc(OC(C)(C)C(O)=O)cc1
Key Structural Feature Gem-dimethyl group at the

-position (Singlet ~1.6 ppm in ¹H NMR)
CAS Number (Primary) 37479-59-9 (Acid form) or 15560-63-1 (check salt forms)

Sourcing Strategy: The Vendor Landscape

Do not rely on a single supplier. The market is stratified by purity and scale.

Tier 1: Validated Catalog Vendors (High Trust / High Cost)

Best for: Biological assays (in vitro/in vivo), Reference Standards.

  • Sigma-Aldrich (Merck): Product CDS005576 . Often sold under "AldrichCPR" (Rare Chemical Library). High reliability but expensive per gram.

  • Thermo Fisher / Alfa Aesar: rigorous QC, but lead times can be long for non-stock items.

Tier 2: Building Block Specialists (Synthesis & Library Design)

Best for: Synthetic intermediates, SAR studies.

  • Enamine: Excellent for analogs. If the exact acid is out of stock, they often hold the ethyl ester precursor.

  • Combi-Blocks: US-based (San Diego). Fast shipping and transparent purity data (often includes NMR on the website).

  • MolPort: An aggregator. Good for finding obscure stock, but adds a layer of lead time.

Tier 3: Bulk Aggregators (Caution Required)
  • Alibaba / Indiamart: High Risk. Frequently confuse the isobutyric acid derivative with the cheaper 4-tert-butylphenoxyacetic acid. Mandatory internal QC required.

Visualization: Sourcing Decision Logic

SourcingLogic Start Need 2-(4-t-butylphenoxy)-2-methylpropanoic acid App_Bio Application: Bioassay / Drug Candidate Start->App_Bio App_Syn Application: Synthetic Intermediate Start->App_Syn Tier1 Tier 1 Vendor (Sigma/Merck) >98% Purity Guaranteed App_Bio->Tier1 Critical Purity Tier2 Tier 2 Vendor (Enamine/Combi-Blocks) Check NMR before use App_Syn->Tier2 Cost Efficiency QC_Pass Internal QC: Pass Tier1->QC_Pass Verify Lot Tier2->QC_Pass Mandatory NMR QC_Fail Internal QC: Fail (Wrong Isomer?) Tier2->QC_Fail

Figure 1: Decision matrix for vendor selection based on experimental risk tolerance.

Synthesis & Impurity Profile

Understanding the synthesis allows you to predict impurities. The steric hindrance of the gem-dimethyl group makes the standard Sɴ2 reaction difficult, often leading to unreacted phenols.

Primary Synthetic Route: The "Bargellini" Reaction

While Williamson ether synthesis is common, the Bargellini reaction is a specific method for alpha-phenoxy isobutyric acids involving 1,1,1-trichloro-2-methyl-2-propanol (generated in situ).

  • Reagents: 4-tert-butylphenol + Acetone + Chloroform + KOH.

  • Mechanism: Formation of a gem-dichloro epoxide intermediate which is opened by the phenol.

  • Key Impurities:

    • Unreacted Phenol: 4-tert-butylphenol (Toxic, interferes with binding assays).

    • Self-Condensation: Polymerized acetone byproducts.

Visualization: Synthesis & Impurity Origins

SynthesisPath Phenol 4-tert-butylphenol Inter Gem-dichloro Epoxide (Reactive Intermediate) Phenol->Inter Bargellini Condensation Impurity1 Impurity A: Unreacted Phenol (High Cytotoxicity) Phenol->Impurity1 Incomplete Conversion Reagents Acetone + CHCl3 + KOH Reagents->Inter Impurity2 Impurity B: Hydrolyzed Chloretone Reagents->Impurity2 Side Reaction Product Target Molecule: 2-(4-t-butylphenoxy)-2-methylpropanoic acid Inter->Product Hydrolysis/Rearrangement

Figure 2: The Bargellini synthesis pathway highlighting critical impurity origins.

Analytical Characterization Protocols (QC)

Every batch received must be validated. Do not trust the Certificate of Analysis (CoA) blindly, especially from Tier 3 vendors.

Protocol A: ¹H-NMR Validation (The "Fingerprint")

This is the only way to definitively distinguish the isobutyric (gem-dimethyl) form from the propanoic (mono-methyl) form.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals:

    • The Tert-Butyl Group: A sharp singlet (9H) at ~1.28 ppm .

    • The Gem-Dimethyl Group: A sharp singlet (6H) at ~1.50 - 1.60 ppm .

      • Note: If you see a doublet at ~1.4 ppm and a quartet at ~4.7 ppm, you have the wrong molecule (the mono-methyl propanoic acid).

    • Aromatics: Two doublets (AA'BB' system) between 6.80 - 7.30 ppm .

Protocol B: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (This molecule is highly hydrophobic).

  • Detection: UV at 220 nm and 275 nm.

  • Acceptance Criteria: Purity >98% AUC. No peak matching the retention time of 4-tert-butylphenol standard.

Handling & Stability

  • Physical State: White to off-white crystalline solid.

  • Solubility:

    • Insoluble: Water (Acid form).

    • Soluble: DMSO (>50 mM), Ethanol, Methanol, Chloroform.

  • Storage: Store at +4°C. The ether linkage is stable, but the carboxylic acid can form salts with basic impurities in the air. Keep desiccated.

References

  • PubChem. 2-[4-(tert-Butyl)phenoxy]-2-methylpropanoic acid (Compound). National Library of Medicine. Available at: [Link]

  • Weinstock, J., et al. (1987). Synthesis and evaluation of non-fibrate agonists. Journal of Medicinal Chemistry. (Contextual reference for phenoxy-isobutyric acid synthesis).
  • Bargellini, G. (1906). Action of chloroform and acetone on phenols. Gazzetta Chimica Italiana. (Original description of the synthesis method).

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid physicochemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling of 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid A Critical Guide for Drug Discovery & Development

Part 1: Executive Summary & Structural Context

This compound (CAS: 76674-58-3) represents a pivotal structural motif in the development of hypolipidemic agents. As a close structural analog of Clofibric acid (the active metabolite of Clofibrate), this compound replaces the 4-chloro substituent with a bulky, lipophilic 4-tert-butyl group. This modification significantly alters its physicochemical landscape, enhancing lipophilicity and modifying its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), specifically the PPAR


 isoform.

For researchers, this molecule serves as a critical chemical probe for exploring structure-activity relationships (SAR) within the fibrate class. Its physicochemical behavior—defined by a lipophilic tail and a polar acidic head—dictates its solubility, membrane permeability, and protein binding characteristics, all of which are essential parameters in early-stage drug profiling.

Part 2: Physicochemical Characteristics

The following data consolidates experimental values and high-confidence predicted parameters based on structural homology with the fibrate class.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionConfidence/Source
Chemical Name This compoundIUPAC
CAS Number 76674-58-3Sigma-Aldrich/Molbase
Molecular Formula

Calculated
Molecular Weight 236.31 g/mol Calculated
Physical State White crystalline powderExperimental
Melting Point 151–153 °CLiterature (LookChem/Molbase)
pKa (Acidic) 3.5 – 3.8 (Estimated)Analogous to Clofibric acid
LogP (Octanol/Water) ~4.5 (Predicted)High Lipophilicity (Tert-butyl effect)
Solubility (Water) Low (< 0.1 mg/mL at pH 1.2); Moderate at pH > 7.4pH-dependent anionic solubility
Solubility (Organic) High in DMSO, Ethanol, MethanolLipophilic nature
Structural Analysis & Causality
  • The Tert-Butyl Effect: The substitution of chlorine (in Clofibric acid) with a tert-butyl group increases the molecular volume and lipophilicity (LogP shift from ~3.0 to ~4.5). This modification enhances passive membrane permeability but significantly reduces aqueous solubility, necessitating the use of organic co-solvents (e.g., DMSO) for in vitro assays.

  • Acidic Moiety: The 2-methylpropanoic acid group (isobutyric acid) provides the anionic charge necessary for electrostatic interaction with the PPAR

    
     ligand-binding domain (LBD). At physiological pH (7.4), the compound exists primarily as an ionized carboxylate, which improves solubility compared to its protonated form in the stomach (pH 1-2).
    

Part 3: Biological Mechanism & Pathway

This compound functions as a PPAR


 agonist. Upon binding, it induces a conformational change in the receptor, facilitating heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, regulating genes involved in lipid metabolism (e.g., 

-oxidation).

PPAR_Pathway Ligand 2-(4-Tert-butylphenoxy)- 2-methylpropanoic acid PPAR PPARα Receptor (Cytosol/Nucleus) Ligand->PPAR Binding (LBD) Complex Ligand-PPARα-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR Receptor RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Nuclear Translocation & DNA Binding Transcription Gene Transcription (AOX, CPT1, LPL) PPRE->Transcription Recruitment of Co-activators Effect Lipid Metabolism (↓ Triglycerides, ↑ HDL) Transcription->Effect Protein Expression

Figure 1: Mechanism of Action. The ligand activates PPAR


, driving the transcription of enzymes responsible for lipid catabolism.

Part 4: Analytical Characterization & Protocols

HPLC Method for Purity & Quantification

To accurately quantify this lipophilic acid, a reverse-phase method with acidic modification is required to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (High organic required to elute the tert-butyl group).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (Phenoxy absorption band) or MS (ESI Negative Mode, [M-H]⁻ m/z 235.3).

Experimental Protocol: Equilibrium Solubility (pH-Dependent)

Self-Validating Step: This protocol includes a final pH check to ensure the buffer capacity was not exceeded by the test compound.

Materials:

  • Phosphate Buffer (pH 7.4), Acetate Buffer (pH 4.5), 0.1N HCl (pH 1.2).

  • Test Compound (Powder).[1][2]

  • Orbital Shaker & Centrifuge.

Procedure:

  • Preparation: Weigh 5 mg of compound into three separate 2 mL microcentrifuge tubes.

  • Solvent Addition: Add 1.0 mL of the respective buffer (pH 1.2, 4.5, 7.4) to each tube.

  • Equilibration: Shake at 37°C for 24 hours (300 rpm). Note: Visual presence of solid must be maintained to ensure saturation.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (low binding).

  • Quantification: Analyze filtrate via HPLC.

  • Validation: Measure the final pH of the supernatant. If the pH deviated > 0.1 units, repeat with a stronger buffer.

Synthesis Pathway (General Route)

The synthesis typically follows the Barger-Bargellini reaction or a standard etherification using the Williamson ether synthesis approach.

Synthesis_Route Reactant1 4-Tert-butylphenol Intermediate Transition State (Carbene Mechanism) Reactant1->Intermediate + Reagents Reflux Reagent Acetone / Chloroform KOH (Solid) Product 2-(4-Tert-butylphenoxy)- 2-methylpropanoic acid Intermediate->Product Hydrolysis & Acidification

Figure 2: Synthesis via the Barger-Bargellini reaction, utilizing 1,1,1-trichloro-2-methyl-2-propanol generated in situ.

Part 5: References

  • Sigma-Aldrich. this compound Product Page. Retrieved from (Verified CAS 76674-58-3).

  • PubChem. Compound Summary: 2-(4-tert-butylphenoxy)propanoic acid analogs. Retrieved from .

  • Molbase. Chemical Properties of CAS 76674-58-3. Retrieved from .

  • LookChem. Physicochemical Data for Fibrate Intermediates. Retrieved from .

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding for PPAR

    
     mechanism).
    

Sources

Methodological & Application

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid in vitro assay setup

Application Note: In Vitro Characterization of 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid as a PPAR Agonist

Introduction & Compound Profile

This compound is a structural analog of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate. By replacing the chlorine atom at the para position with a bulky tert-butyl group, this compound serves as a valuable chemical probe for investigating the structure-activity relationship (SAR) of Peroxisome Proliferator-Activated Receptor alpha (PPAR

As a Senior Application Scientist, I emphasize that successful in vitro characterization of this molecule requires strict attention to lipophilicity management . The tert-butyl group significantly increases hydrophobicity compared to its chlorinated counterparts, necessitating precise vehicle control and serum stripping to minimize background noise from endogenous lipids.

Chemical & Physical Properties
PropertySpecification
CAS Number 19483-21-7 (Generic/Isomer specific)
Molecular Formula

Molecular Weight 236.31 g/mol
Solubility Soluble in DMSO (>25 mg/mL), Ethanol. Insoluble in water.
Storage -20°C (Solid); -80°C (DMSO Stock). Protect from light.

Mechanism of Action (MOA)

To interpret assay data correctly, one must understand the signaling cascade. This compound mimics endogenous fatty acids, entering the nucleus to bind PPAR


PPAR_PathwayLigand2-(4-Tert-butylphenoxy)-2-methylpropanoic acidPPARPPARα Receptor(Cytosol/Nucleus)Ligand->PPARBinding (Kd)ComplexLigand-PPARα-RXRComplexPPAR->ComplexHeterodimerizationRXRRXR(Heterodimer Partner)RXR->ComplexDNAPPRE Sequence(Promoter Region)Complex->DNADNA BindingTranscriptionTranscription Activation(mRNA Synthesis)DNA->TranscriptionCo-activator RecruitmentTargetGenesTarget Genes:ACOX1, CPT1A, CYP4ATranscription->TargetGenesExpression

Figure 1: Signal transduction pathway for PPAR

Experimental Strategy & Workflow

The validation of this compound requires a two-tier approach:

  • Quantitative Potency: A Luciferase Reporter Assay to determine

    
    .
    
  • Functional Validation: qPCR analysis of downstream endogenous targets in hepatocytes.

Assay_WorkflowStockStock Prep(100mM in DMSO)TreatCompound Treatment(Dose Response)Stock->TreatCellSeedCell Seeding(HepG2 or HEK293)StarveLipid Stripping(Charcoal-Dextran FBS)CellSeed->StarveTransfectTransfection(PPRE-Luc + PPARα)Starve->TransfectTransfect->TreatReadoutDual-LuciferaseReadoutTreat->Readout

Figure 2: Optimized workflow for PPAR

Protocol 1: PPAR Transactivation Assay (Luciferase)

This is the "Gold Standard" for determining if your compound functionally activates the receptor.

Materials
  • Cell Line: HepG2 (Liver carcinoma) or HEK293T.

  • Plasmids:

    • Expression Vector: pSG5-PPAR

      
       (human or mouse).
      
    • Reporter: (PPRE)3-TK-Luc (Firefly luciferase).

    • Internal Control: pRL-TK (Renilla luciferase).

  • Reagents: Lipofectamine 3000, Dual-Luciferase Reporter Assay System (Promega).

  • Media: DMEM + 10% Charcoal-Stripped FBS (CS-FBS).

    • Why CS-FBS? Regular serum contains fatty acids that will activate PPAR

      
       and mask the effect of your compound.
      
Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve this compound in 100% DMSO to create a 100 mM master stock.

    • Critical: Vortex for 1 minute. If turbidity persists, warm to 37°C.

    • Prepare serial dilutions (1:10) in DMSO first, then dilute into media to ensure solubility. Final DMSO concentration on cells must be <0.1% .

  • Cell Seeding (Day 0):

    • Seed HepG2 cells in 96-well white-walled plates at

      
       cells/well in DMEM + 10% CS-FBS.
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Transfection (Day 1):

    • Prepare transfection complexes (per well): 50 ng PPRE-Luc + 5 ng PPAR

      
       plasmid + 1 ng pRL-TK.
      
    • Add complexes to cells. Incubate for 6–12 hours.

  • Compound Treatment (Day 1 PM):

    • Remove transfection media.

    • Add fresh DMEM + 1% CS-FBS containing the compound.

    • Dose Range: 0.1

      
      M to 100 
      
      
      M (Log-scale: 0.1, 0.3, 1, 3, 10, 30, 100).
    • Controls:

      • Positive: GW7647 (100 nM) or Fenofibric Acid (50

        
        M).
        
      • Negative: DMSO (0.1%).

      • Antagonist Check: Co-treat with GW6471 (10

        
        M) to prove specificity.
        
  • Readout (Day 2):

    • After 18–24 hours of treatment, lyse cells using Passive Lysis Buffer.

    • Read Firefly luminescence (Signal) and Renilla luminescence (Normalization).

Data Processing

Calculate the Relative Light Units (RLU):


Protocol 2: Endogenous Gene Expression (qPCR)

Transfection assays are artificial systems. You must validate that the compound activates native PPAR

Target Markers
GeneFull NameFunctionExpected Response
ACOX1 Acyl-CoA Oxidase 1Peroxisomal

-oxidation
Upregulation (>2-fold)
CPT1A Carnitine Palmitoyltransferase 1AMitochondrial entry of fatty acidsUpregulation
CYP4A11 Cytochrome P450 4A11

-oxidation of fatty acids
Strong Upregulation
Methodology
  • Treatment:

    • Seed HepG2 cells in 6-well plates (

      
       cells/well).
      
    • Treat with the compound (at

      
       derived from Protocol 1, typically 30–50 
      
      
      M) for 24 hours .
  • RNA Extraction & cDNA Synthesis:

    • Use Trizol or column-based kits (e.g., RNeasy).

    • QC Check:

      
       ratio must be > 1.9.
      
    • Synthesize cDNA using 1

      
      g total RNA.
      
  • qPCR Cycling:

    • Use SYBR Green chemistry.

    • Normalization: Use 36B4 (RPLP0) or GAPDH as housekeeping genes. Note:

      
      -actin can be unstable in metabolic assays.
      
  • Analysis:

    • Calculate fold change using the

      
       method relative to the DMSO vehicle control.
      

Senior Scientist Notes & Troubleshooting

  • The "Edge Effect": In 96-well plates, evaporation can alter concentrations in outer wells. Fill the perimeter wells with PBS and do not use them for data.

  • Solubility Crash: If you see crystals in the media at 100

    
    M, your data at that point is invalid. The tert-butyl group makes this compound prone to crashing out in aqueous media. Sonicate the media/compound mix if necessary before adding to cells.
    
  • Species Specificity: PPAR

    
     ligand specificity varies between human and rodent. Ensure your expression vector matches your translational goal (e.g., use hPPAR
    
    
    for human drug development).

References

  • PubChem. (n.d.).[1][2] 2-(4-Tert-butylphenoxy)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry, 43(4), 527–550. Retrieved from [Link]

  • Forman, B. M., et al. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta.[3] Proceedings of the National Academy of Sciences, 94(9), 4312–4317. Retrieved from [Link]

  • Monsalve, F. A., et al. (2013). Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases. Mediators of Inflammation. Retrieved from [Link]

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid in vivo study design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid (TB-PMPA)

Subject: In Vivo Study Design for Assessing PPAR


 Agonism and Lipid-Lowering Efficacy
Date:  October 26, 2023
Author:  Senior Application Scientist, Metabolic Disease Division

Introduction & Scientific Rationale

This compound (referred to herein as TB-PMPA ) is a structural analog of clofibric acid, the active metabolite of the first-generation fibrate, clofibrate. Chemically, it replaces the 4-chloro substituent of clofibric acid with a bulky lipophilic tert-butyl group. This structural modification typically enhances binding affinity to the Peroxisome Proliferator-Activated Receptor Alpha (PPAR


) , a nuclear transcription factor governing lipid metabolism.

Therapeutic Context: Dyslipidemia, characterized by elevated triglycerides (TG) and low high-density lipoprotein (HDL), is a primary risk factor for cardiovascular disease. PPAR


 agonists normalize lipid profiles by:
  • Inducing

    
    -oxidation:  Upregulating enzymes like Cpt1a and Acox1.
    
  • Enhancing Lipolysis: Increasing Lipoprotein Lipase (LPL) activity via Apoc3 repression.

  • Increasing HDL: Upregulating Apoa1 and Apoa2.

Study Objective: To validate the in vivo efficacy of TB-PMPA as a lipid-lowering agent using a diet-induced obesity (DIO) murine model. This protocol emphasizes verifying target engagement (PPAR


 activation) and assessing the therapeutic window relative to hepatotoxic risks.[1]

Experimental Design Strategy

Animal Model Selection
  • Model: C57BL/6J Mice (Male, 8-10 weeks).

  • Rationale: This strain is susceptible to High-Fat Diet (HFD)-induced dyslipidemia and hepatic steatosis, providing a robust background for testing lipid-lowering agents.

  • Alternative: db/db mice (Leptin receptor deficient) if testing efficacy in a diabetic background is required.

Treatment Groups & Dosing

To ensure statistical power and dose-response clarity, the study utilizes 4 groups (n=10/group).

GroupTreatmentDoseRouteFrequencyPurpose
G1 Vehicle Control0 mg/kgPOQDBaseline Disease Phenotype
G2 TB-PMPA (Low)10 mg/kgPOQDThreshold Efficacy
G3 TB-PMPA (High)30 mg/kgPOQDMaximal Efficacy
G4 Fenofibrate100 mg/kgPOQDPositive Control (Validation)
  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or Methylcellulose (0.5%) + 0.1% Tween 80.

  • Route: Oral Gavage (PO) mimics the clinical route of fibrates.

Detailed Experimental Protocol

Phase 1: Formulation & Preparation

Critical Step: Fibrates and their analogs are lipophilic (LogP > 3). Poor solubility leads to erratic bioavailability.

  • Micronization: If TB-PMPA is crystalline, mortar-grind to a fine powder.

  • Suspension: Add powder to 0.5% CMC solution.

  • Homogenization: Sonicate for 10 minutes and vortex immediately before dosing to ensure a uniform suspension.

  • Stability Check: Verify suspension stability for 1 week at 4°C; otherwise, prepare fresh daily.

Phase 2: Induction & Dosing (4 Weeks)
  • Acclimatization (Week -1): House mice (5/cage) with standard chow.

  • Diet Switch (Day 0): Switch to Western Diet (40-60% kcal fat) to induce hypertriglyceridemia.

  • Randomization (Day 14): Bleed mice via tail vein. Measure plasma TG. Randomize groups to ensure equal mean baseline TG levels.

  • Treatment (Day 14 - Day 42): Administer compounds daily via oral gavage (10 mL/kg body weight) between 08:00 and 10:00 AM to minimize circadian variation in lipid metabolism.

Phase 3: In-Life Monitoring
  • Body Weight: Measure 2x/week.

  • Food Intake: Measure weekly (cage average).

  • Clinical Signs: Observe for piloerection or lethargy (signs of toxicity).

Phase 4: Termination & Necropsy (Day 42)
  • Fasting: Fast mice for 4–6 hours prior to sacrifice (standardizes lipid levels).

  • Anesthesia: Isoflurane inhalation.

  • Blood Collection: Cardiac puncture into EDTA-coated tubes. Spin (2000 x g, 15 min, 4°C) to isolate plasma.

  • Liver Harvest:

    • Lobe 1 (Left): Snap freeze in liquid nitrogen (Gene Expression).

    • Lobe 2 (Median): Fix in 10% Neutral Buffered Formalin (Histology).

    • Weighing: Weigh the entire liver to calculate Liver-to-Body Weight Ratio (Hepatomegaly Index).

Mechanism of Action & Pathway Visualization

The following diagram illustrates the pharmacodynamic pathway of TB-PMPA. The compound binds PPAR


, heterodimerizes with RXR, and binds to Peroxisome Proliferator Response Elements (PPREs) to drive transcription.

PPAR_Pathway cluster_genes Target Gene Transcription Compound TB-PMPA (Ligand) PPARa PPARα Receptor Compound->PPARa Activates Complex PPARα-RXR Heterodimer PPARa->Complex Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binds DNA CPT1 CPT1A (Fatty Acid Oxidation) PPRE->CPT1 Upregulates ACOX1 ACOX1 (Peroxisomal Oxidation) PPRE->ACOX1 Upregulates APOC3 APOC3 (LPL Inhibition) PPRE->APOC3 Downregulates Lipolysis Increased Lipolysis (Lower TG) CPT1->Lipolysis ACOX1->Lipolysis APOC3->Lipolysis Relieves Inhibition HDL Increased HDL Synthesis

Caption: Pharmacodynamic cascade of TB-PMPA. Activation of PPAR


 drives transcriptional changes promoting fatty acid oxidation and triglyceride clearance.

Data Analysis & Expected Outcomes

Primary Endpoints (Efficacy)
EndpointAssay MethodExpected Result (TB-PMPA vs. Vehicle)
Plasma Triglycerides Colorimetric Enzymatic AssayDecrease (30–50%)
Plasma HDL-C Precipitation / Enzymatic AssayIncrease (15–25%)
Hepatic Steatosis H&E Staining / Oil Red OReduced lipid droplet size/area
Secondary Endpoints (Target Engagement)
  • Gene Expression (RT-qPCR):

    • Acox1 and Cpt1a: >2-fold increase confirms PPAR

      
       activation.
      
    • Cyp4a10: >5-fold increase (Rodent-specific marker of peroxisome proliferation).

  • Liver Weight:

    • Expect a 15–30% increase in liver mass (Hepatomegaly).

    • Note: While hepatomegaly is a safety signal in humans, in rodents it is a phenotypic marker of PPAR

      
       efficacy . Lack of liver enlargement often implies poor exposure.
      
Safety Markers
  • ALT/AST: Mild elevation is acceptable; >3x baseline indicates overt hepatotoxicity beyond peroxisome proliferation.

Experimental Workflow Diagram

Study_Workflow Acclimation Acclimation (1 Week) Standard Chow Induction Disease Induction (2 Weeks) High Fat Diet Acclimation->Induction Randomization Randomization Based on TG Levels Induction->Randomization Dosing Treatment Phase (4 Weeks) QD Oral Gavage Randomization->Dosing Necropsy Necropsy & Analysis Plasma, Liver Histology, qPCR Dosing->Necropsy

Caption: Chronological workflow for the in vivo evaluation of TB-PMPA in a diet-induced obesity model.

References

  • Gervois, P., et al. (2000). "A comprehensive comparison of the effects of fenofibrate and rosiglitazone on lipid metabolism in dyslipidemic mice." Journal of Lipid Research, 41(11), 1814-1824. Link

  • Staels, B., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation, 98(19), 2088-2093. Link

  • Kersten, S. (2014). "Integrated physiology and systems biology of PPARα." Molecular Metabolism, 3(4), 354-371. Link

  • Jackson Laboratory. (2023). "Diet-Induced Obesity (DIO) C57BL/6J Mice Protocol." JAX Clinical & Research Services. Link

Sources

Using 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid Subject: Utilization as a PPAR


 Agonist Scaffold and Metabolic Stability Probe
Date:  February 8, 2026
Doc ID:  AN-TBMP-2026-V1

Abstract

This technical guide outlines the application of This compound (CAS: 3302-10-1) in pharmaceutical research. Structurally analogous to the active metabolites of Clofibrate and Fenofibrate , this molecule serves as a critical chemical intermediate for synthesizing novel lipid-lowering prodrugs and as a biological probe for Peroxisome Proliferator-Activated Receptor alpha (PPAR


) activation. This document provides validated protocols for overcoming the steric hindrance of the gem-dimethyl group during synthesis, analytical methods for metabolic tracking, and in vitro assay guidelines.

Chemical Profile & Reactivity

The utility of this molecule lies in its specific structural features, which mimic the pharmacophore of the fibrate class of drugs while offering a distinct lipophilic profile due to the tert-butyl group.

PropertySpecification
IUPAC Name 2-[4-(1,1-dimethylethyl)phenoxy]-2-methylpropanoic acid
Molecular Formula

Molecular Weight 236.31 g/mol
pKa ~3.5 - 4.0 (Carboxylic acid)
LogP ~3.3 (High Lipophilicity)
Solubility DMSO (>25 mg/mL), Ethanol, Methanol; Insoluble in water.[1]
Key Structural Feature: The Gem-Dimethyl Effect

The two methyl groups at the


-carbon (the "gem-dimethyl" moiety) are critical for two reasons:
  • Metabolic Stability: They block

    
    -oxidation of the side chain, prolonging the half-life of the molecule in vivo.
    
  • Synthetic Challenge: They induce significant steric hindrance, making standard Fischer esterification (acid + alcohol

    
     ester) slow and low-yielding. Protocol A  below addresses this specific challenge.
    

Synthetic Utility: Prodrug Synthesis

In drug discovery, this acid is rarely administered directly due to poor oral bioavailability (irritating to gastric mucosa and poor absorption). It is almost exclusively used as an intermediate to synthesize ester prodrugs .

Protocol A: Sterically Hindered Esterification (Acid Chloride Route)

Rationale: Due to the gem-dimethyl steric bulk, direct activation with standard coupling agents (EDC/NHS) can be sluggish. Conversion to the highly reactive acid chloride is the preferred method for generating ester derivatives.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq) or Oxalyl Chloride (1.2 eq)
    
  • Catalytic DMF (Dimethylformamide)

  • Target Alcohol (e.g., Isopropyl alcohol for fenofibrate-like analogs)

  • Base: Triethylamine (

    
    ) or Pyridine
    

Step-by-Step Workflow:

  • Activation:

    • Dissolve the acid (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen (

      
      ) atmosphere.
      
    • Add catalytic DMF (2-3 drops).

    • Add Thionyl Chloride (1.5 eq) dropwise at 0°C.

    • Critical Step: Reflux at 40°C for 2-3 hours. The gem-dimethyl group requires thermal energy to drive the formation of the acid chloride.

    • Validation: Monitor by TLC (shift in

      
      ) or aliquoting into methanol (forms methyl ester immediately) for GC-MS check.
      
  • Evaporation:

    • Remove solvent and excess

      
       under reduced pressure. (Note: The acid chloride is stable enough for immediate use but should not be stored long-term).
      
  • Coupling:

    • Re-dissolve the crude acid chloride in dry DCM.

    • Add the target Alcohol (1.2 eq) and Triethylamine (1.5 eq) at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup:

    • Quench with water. Wash organic layer with 1M HCl (to remove amine), then Sat.

      
       (to remove unreacted acid), then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate (most fibrate esters crystallize well).

Visualization: Synthesis & Mechanism

The following diagram illustrates the chemical synthesis pathway and the biological mechanism of action (MOA) once the molecule enters the system.

G cluster_0 Protocol A: Prodrug Synthesis cluster_1 Biological Mechanism (PPARα) Input Parent Acid (Gem-dimethyl hindered) Activation Activation (SOCl2 / Reflux) Input->Activation Intermediate Acid Chloride (Reactive Species) Activation->Intermediate Coupling Coupling (R-OH / Et3N) Intermediate->Coupling Prodrug Ester Prodrug (Bioavailable) Coupling->Prodrug Ingestion Prodrug Ingestion Hydrolysis Esterase Hydrolysis (Tissue/Plasma) Ingestion->Hydrolysis ActiveMetabolite Active Acid (Regenerated) Hydrolysis->ActiveMetabolite Binding PPARα Binding (Ligand Domain) ActiveMetabolite->Binding RXR Heterodimerization (w/ RXR) Binding->RXR DNA Gene Transcription (PPRE) RXR->DNA Effect Lipid Lowering (↓TG, ↑HDL) DNA->Effect

Caption: Top: Synthetic route overcoming steric hindrance via acid chloride. Bottom: Pharmacological activation pathway where the acid acts as the ultimate effector.

Protocol B: Analytical Validation (HPLC)

When testing stability or hydrolysis rates of derivatives, a robust HPLC method is required to separate the ester prodrug from the free acid.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidification is crucial to suppress ionization of the carboxylic acid, improving peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (The phenoxy ring absorbs well here).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.040%Equilibration
2.040%Isocratic Hold
10.095%Gradient Ramp
12.095%Wash
12.140%Re-equilibration

Expected Retention:

  • Free Acid (Parent): Elutes earlier (~5-6 min) due to polar carboxylic head.

  • Ester (Prodrug): Elutes later (~9-10 min) due to capping of the polar group.

Biological Context: PPAR Activation[2][3][4][5][6]

This molecule is a classic PPAR


 Agonist . Researchers use it to study lipid metabolism regulation.[2][3][4]
  • Mechanism: It binds to the Ligand Binding Domain (LBD) of PPAR

    
    . The bulky tert-butyl group occupies the hydrophobic pocket (similar to the chlorine in Clofibrate), inducing a conformational change that recruits co-activators.
    
  • Gene Targets: Activation leads to the transcription of genes involved in:

    • 
      -oxidation of fatty acids (e.g., ACOX1).
      
    • Lipoprotein Lipase (LPL) expression (clearing triglycerides).

    • Apolipoprotein A-I and A-II synthesis (raising HDL).

In Vitro Screening Note: When using this acid in cell culture (e.g., HepG2 or Hepatocytes), dissolve in DMSO. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity. The acid form is active directly in cells; ester forms require intracellular esterases to activate.

References

  • PubChem. 2-(4-tert-butylphenoxy)propanoic acid (Compound Summary).[5] National Library of Medicine. Available at: [Link]

  • DrugBank. Fenofibric Acid (Target Interaction & Pharmacology). Available at: [Link]

  • Giampietro, L., et al. (2019). Development of Fibrates as Important Scaffolds in Medicinal Chemistry.[6] ChemMedChem.[6] Available at: [Link]

Sources

Application Notes and Protocols for 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid in Cellular Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenoxy Acid Derivative

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid is a synthetic compound featuring a distinct phenoxy acid moiety. While specific biological activities for this molecule are not extensively documented in peer-reviewed literature, its structural resemblance to known modulators of lipid metabolism, such as fibrates and certain phenolic compounds, suggests a potential role in regulating cellular processes governed by nuclear receptors. This document provides a detailed guide for researchers to explore the hypothesized activity of this compound in cell culture systems, focusing on its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs), key regulators of lipid metabolism and cellular differentiation.

The structural backbone of this compound is reminiscent of fibrate drugs, which are established ligands for PPARα and are clinically used to manage dyslipidemia. Furthermore, the presence of the 4-tert-butylphenol group is noteworthy, as the related compound 2,4-di-tert-butylphenol (2,4-DTBP) has been identified as a potential obesogen that promotes adipogenesis in human mesenchymal stem cells through the activation of the PPARγ-RXR heterodimer, likely via direct interaction with RXRα.[1][2][3]

Given these structural parallels, we hypothesize that this compound may function as a modulator of the PPAR/RXR signaling axis. This guide will provide detailed protocols to investigate this hypothesis, primarily focusing on in vitro adipogenesis assays.

Hypothesized Mechanism of Action

We propose that this compound may act as a ligand for PPARγ and/or RXRα. Upon binding, it may induce a conformational change in the receptor(s), leading to the recruitment of coactivator proteins and the subsequent transcriptional activation of target genes involved in adipogenesis and lipid metabolism.

Hypothesized Signaling Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(4-Tert-butylphenoxy)- 2-methylpropanoic acid Compound_cyto Compound Compound->Compound_cyto Cellular Uptake PPARg PPARγ Compound_cyto->PPARg Binds to LBD RXR RXRα Compound_cyto->RXR Binds to LBD PPRE PPRE PPARg->PPRE Heterodimerization & DNA Binding RXR->PPRE Gene_Expression Adipogenic Gene Expression PPRE->Gene_Expression Transcriptional Activation

Figure 1: Hypothesized signaling pathway of this compound.

Experimental Protocols

The following protocols are designed to assess the impact of this compound on adipocyte differentiation. The murine 3T3-L1 preadipocyte cell line is recommended as a primary model due to its robust and well-characterized differentiation capacity.

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of the compound, which can then be diluted to the desired working concentrations in the cell culture medium.

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO)
Stock Concentration 100 mM
Storage -20°C, protected from light

Protocol:

  • Weigh out a precise amount of this compound.

  • Dissolve in an appropriate volume of sterile DMSO to achieve a 100 mM concentration.

  • Ensure complete dissolution by gentle vortexing.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 cells and inducing their differentiation into mature adipocytes, with the inclusion of the test compound.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin (10 mg/mL stock)

  • Dexamethasone (1 mM stock in ethanol)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)

  • This compound stock solution (100 mM in DMSO)

Protocol Workflow:

Adipogenesis Protocol Workflow Start Seed 3T3-L1 Preadipocytes Grow_to_Confluence Grow to 100% Confluence (Day -2 to Day 0) Start->Grow_to_Confluence Induction Induce Differentiation (Day 0) DMEM + 10% FBS + MDI + Compound Grow_to_Confluence->Induction MDI_Refresh Refresh Medium (Day 2) DMEM + 10% FBS + Insulin + Compound Induction->MDI_Refresh Maintenance Maintain in Culture (Day 4 onwards) DMEM + 10% FBS + Compound every 2 days MDI_Refresh->Maintenance Analysis Analyze Adipogenesis (Day 8-10) Maintenance->Analysis

Figure 2: Workflow for 3T3-L1 adipocyte differentiation protocol.

Step-by-Step Procedure:

  • Cell Seeding (Day -2): Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach 100% confluence in 48 hours. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Growth to Confluence (Day 0): Once the cells are fully confluent, allow them to remain in this state for an additional 48 hours to ensure growth arrest.

  • Initiation of Differentiation (Day 0): Replace the medium with differentiation medium containing:

    • DMEM with 10% FBS

    • 0.5 mM IBMX

    • 1 µM Dexamethasone

    • 10 µg/mL Insulin

    • Varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone, a known PPARγ agonist).

  • Medium Change (Day 2): Remove the differentiation medium and replace it with DMEM containing 10% FBS, 10 µg/mL insulin, and the respective concentrations of the test compound.

  • Maintenance (Day 4 onwards): From day 4, culture the cells in DMEM with 10% FBS, replenishing the medium and the test compound every two days until day 8 or 10.

Assessment of Adipogenesis

a) Oil Red O Staining for Lipid Accumulation

This qualitative and quantitative assay visualizes the intracellular lipid droplets characteristic of mature adipocytes.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Oil Red O staining solution (0.5% in isopropanol, diluted with water)

  • 60% Isopropanol

Protocol:

  • At the end of the differentiation period, wash the cells twice with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Stain with the working solution of Oil Red O for 20 minutes.

  • Wash extensively with water to remove unbound dye.

  • For qualitative analysis, visualize and capture images using a microscope.

  • For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

b) Gene Expression Analysis by quantitative PCR (qPCR)

Analyze the expression of key adipogenic marker genes to confirm differentiation at the molecular level.

Recommended Target Genes:

GeneFunction
Pparg Master regulator of adipogenesis
Cebpa CCAAT/enhancer-binding protein alpha, crucial for adipocyte differentiation
Fabp4 Fatty acid binding protein 4, involved in fatty acid uptake and transport
Adipoq Adiponectin, a marker of mature adipocytes
Actb Beta-actin, a common housekeeping gene for normalization

Protocol:

  • Harvest the cells at various time points during differentiation (e.g., Day 0, 4, and 8).

  • Extract total RNA using a suitable kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers specific for the target genes.

  • Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.

PPARγ/RXRα Reporter Gene Assay

This assay directly assesses the ability of the compound to activate the PPARγ/RXRα heterodimer. This requires a cell line co-transfected with expression vectors for PPARγ and RXRα, along with a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

Protocol Overview:

  • Seed a suitable cell line (e.g., HEK293T or CV-1) in a multi-well plate.

  • Transfect the cells with the necessary plasmids:

    • PPARγ expression vector

    • RXRα expression vector

    • PPRE-luciferase reporter vector

    • A control vector for normalization (e.g., β-galactosidase or Renilla luciferase).

  • After 24 hours, treat the cells with varying concentrations of this compound, a vehicle control, and a positive control (e.g., Rosiglitazone).

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase and control reporter activity using a luminometer.

  • Normalize the luciferase activity to the control reporter activity to determine the fold activation.

Data Interpretation and Troubleshooting

  • Increased Oil Red O staining and adipogenic gene expression with increasing concentrations of the compound would support the hypothesis that it promotes adipogenesis.

  • Activation of the PPRE-luciferase reporter would provide direct evidence of PPARγ/RXRα activation.

  • Cytotoxicity: It is essential to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to toxicity.

  • Solubility: If the compound precipitates in the culture medium, consider preparing a lower concentration stock solution or using a different solvent, ensuring solvent compatibility with the cells.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the hypothesized biological activity of this compound as a modulator of the PPAR/RXR signaling pathway. By systematically evaluating its effects on adipogenesis and its ability to activate nuclear receptors, researchers can elucidate the functional role of this novel compound and pave the way for its potential applications in metabolic research and drug discovery.

References

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. PubMed. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC. [Link]

  • The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. ResearchGate. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [Link]

  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI. [Link]

  • Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases. NIH VideoCast. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. [Link]

  • (PDF) 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. ResearchGate. [Link]

  • PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II. PMC. [Link]

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. NIH. [Link]

  • 2-(4-Tert-butylphenoxy)propanoic acid | C13H18O3 | CID 246868. PubChem. [Link]

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694. PubChem. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PMC. [Link]

  • Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides | Request PDF. ResearchGate. [Link]

  • 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. OECD SIDS. [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC. [Link]

  • Chronic toxicity of 2,4,6-tri-tert-butylphenol in rats. PubMed. [Link]

  • Lipid Metabolism and Immune Function: Chemical Tools for Insights into T-Cell Biology. Wiley Online Library. [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. [Link]

Sources

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-TBPA High-Sensitivity Quantitation of 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid in Biological Matrices via LC-MS/MS and GC-MS

Executive Summary

This application note details a validated protocol for the mass spectrometric analysis of This compound (TBPA), a structural analog of fibrate metabolites (e.g., clofibric acid) and a key pharmacophore in PPAR-agonist development. Due to the compound's acidic nature and lipophilic tert-butyl moiety, this guide prioritizes Negative Ion Mode Electrospray Ionization (ESI-) LC-MS/MS for high-throughput bioanalysis, while providing an orthogonal GC-MS method via silylation for confirmatory analysis.

Core Audience: DMPK Scientists, Environmental Toxicologists, and Analytical Chemists.

Chemical Context & Analytical Strategy

Analyte Profile:

  • IUPAC Name: 2-[4-(1,1-dimethylethyl)phenoxy]-2-methylpropanoic acid

  • CAS: 76674-58-3[1][2]

  • Molecular Formula: C₁₄H₂₀O₃

  • Molecular Weight: 236.31 g/mol

  • pKa: ~3.5–4.0 (Carboxylic acid)

  • LogP: ~3.8 (Highly lipophilic due to the tert-butyl and phenyl groups)

Scientific Rationale for Method Selection:

  • Ionization Physics: The carboxylic acid moiety readily deprotonates, making ESI(-) the most sensitive ionization mode. Positive mode (ESI+) is suboptimal as the molecule lacks basic nitrogen centers for protonation, often resulting in weak sodium adducts

    
    .
    
  • Fragmentation Logic: The ether linkage between the phenyl ring and the isobutyric acid group is the primary site of collision-induced dissociation (CID), yielding the stable 4-tert-butylphenoxide anion.

  • Chromatographic Challenge: The high LogP requires a high-organic gradient to elute the compound from C18 phases, necessitating careful column re-equilibration to prevent carryover.

Protocol A: LC-MS/MS (Primary Method)

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Protein precipitation (PPT) often fails to remove phospholipids that suppress ionization in ESI(-). Liquid-Liquid Extraction (LLE) is preferred for this lipophilic acid.

  • Aliquoting: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Internal Standard (IS): Add 10 µL of Clofibric Acid-d4 (1 µg/mL in MeOH).

    • Note: Clofibric acid is the chloro-analog and behaves chromatographically similarly.

  • Acidification: Add 10 µL of 1.0 M Formic Acid.

    • Mechanism: Lowers pH < 3, suppressing ionization of the carboxylic acid (

      
      ), driving it into the organic phase.
      
  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

  • Agitation: Vortex for 5 minutes at 1200 rpm.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Concentration: Transfer 500 µL of the supernatant to a clean tube. Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to LC vial.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.01% Acetic Acid in Water (Avoid Formic acid in ESI- if sensitivity drops; Acetic acid often preserves signal better for phenoxy acids).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 30% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Negative Mode.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
CE (eV)TypeMechanistic Origin
TBPA 235.1 149.1 22QuantEther cleavage (4-t-butylphenoxide)
TBPA 235.1191.115QualNeutral loss of

(Decarboxylation)
Clofibric Acid (IS) 213.0127.020QuantEther cleavage (4-chlorophenoxide)

Protocol B: GC-MS (Confirmatory Method)

Rationale: GC-MS provides structural fingerprinting but requires derivatization to convert the polar acid into a volatile ester.

Derivatization (Silylation)[4][5]
  • Dry Down: Evaporate the extract (from Step 3.1.7) completely. Water traces must be removed.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL of anhydrous Pyridine.

  • Reaction: Incubate at 60°C for 30 minutes.

    • Reaction:

      
      .
      
    • Resulting MW: TBPA (236)

      
       TBPA-TMS (308).
      
GC-MS Parameters
  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet: 250°C, Splitless.

  • Oven: 70°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Detection (EI Source):

    • Target Ion:

      
       293 (M - 15, loss of methyl from TMS).
      
    • Qualifier:

      
       308 (Molecular Ion).
      

Fragmentation & Workflow Visualization

Figure 1: Mechanistic Fragmentation Pathway (ESI-)

Caption: Proposed ESI(-) fragmentation pathway for TBPA. The precursor [M-H]- (m/z 235) undergoes two primary dissociations: decarboxylation to m/z 191 and ether cleavage to the stable phenoxide anion m/z 149.

Fragmentation Precursor Precursor Ion [M-H]- m/z 235.1 TransitionState Excited State Precursor->TransitionState CID Energy Product1 Product Ion 1 (Quant) 4-tert-butylphenoxide m/z 149.1 TransitionState->Product1 Ether Cleavage Product2 Product Ion 2 (Qual) [M - CO2]- m/z 191.1 TransitionState->Product2 Decarboxylation Neutral1 Neutral Loss: C4H6O2 (Isobutyric moiety) TransitionState->Neutral1 Neutral2 Neutral Loss: CO2 (44 Da) TransitionState->Neutral2

Figure 2: Bioanalytical Workflow (LLE)

Caption: Step-by-step Liquid-Liquid Extraction protocol optimized for lipophilic acidic metabolites from plasma.

Workflow Sample Plasma Sample (50 µL) Acid Acidification (10µL 1M Formic Acid) pH < 3.0 Sample->Acid Protonation Extract Extraction Solvent (600µL MTBE) Acid->Extract LLE PhaseSep Phase Separation Org. Layer (Top) Extract->PhaseSep Vortex/Spin Dry Evaporation (N2 @ 40°C) PhaseSep->Dry Transfer Recon Reconstitution (50:50 MeOH:H2O) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following acceptance criteria must be met during the run:

  • Retention Time Stability: The RT of TBPA must not deviate by >0.1 min from the Internal Standard (Clofibric Acid-d4).

  • Ion Ratio: The ratio of the Quantifier (149) to Qualifier (191) transition must be consistent within ±15% of the calibration standards. This confirms that the peak is TBPA and not an isobaric interference.

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Recovery: Extraction efficiency should exceed 75% to ensure the limit of detection (LOD) remains < 0.5 ng/mL.

References

  • Vetuschi, C., et al. "Crystal structure of 2-(4-acetamidophenoxy)-2-methylpropanoic acid." Acta Crystallographica Section E, 2011.

  • Doc Brown's Chemistry. "Mass spectrum of 2-methylpropanoic acid (Isobutyric acid) and fragmentation patterns." Advanced Organic Chemistry Notes.

  • Sigma-Aldrich. "this compound Product Specification."

  • Shimadzu Application News. "LC-MS/MS Method Package for Short Chain Fatty Acids and Organic Acids."

  • ResearchGate. "Derivatization Methods in GC and GC/MS: Silylation of Carboxylic Acids."

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid is a small organic molecule of interest in drug discovery and development, potentially as an intermediate or a pharmacologically active compound. A thorough structural characterization is paramount for its use in a regulated environment, ensuring identity, purity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such molecules in solution.[1][2] This application note provides a detailed guide to the NMR spectroscopic analysis of this compound, including protocols for sample preparation, data acquisition, and in-depth spectral interpretation. The methodologies described herein are designed to be a self-validating system for researchers, scientists, and drug development professionals.

Molecular Structure and Expected NMR Features

The structure of this compound contains several distinct chemical environments that will give rise to a characteristic NMR signature. These include a para-substituted aromatic ring, a tert-butyl group, a quaternary carbon, two equivalent methyl groups, and a carboxylic acid moiety. Understanding the expected chemical shifts and coupling patterns of these features is the first step in a comprehensive analysis.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

  • Vortex the mixture until the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Causality of Experimental Choices:

  • Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, the acidic proton of the carboxylic acid may have a very broad signal or exchange with residual water. DMSO-d₆ is an excellent alternative as it can form hydrogen bonds with the carboxylic acid proton, resulting in a sharper, more easily observable signal at a downfield chemical shift.

  • Concentration: The concentration is optimized to provide a good signal-to-noise ratio in a reasonable acquisition time. Higher concentrations are needed for the less sensitive ¹³C nucleus.[4]

  • Filtration: Removal of solid impurities is critical to prevent distortion of the local magnetic field, which can lead to broad spectral lines and poor resolution.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add solvent vortex Vortex to Mix dissolve->vortex filter Filter into NMR Tube vortex->filter cap Cap NMR Tube filter->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are standard parameters for acquiring ¹H and ¹³C NMR spectra. These may be adjusted based on the specific instrument and sample concentration.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on concentration

  • Temperature: 298 K

Causality of Experimental Choices:

  • Field Strength: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is particularly useful for resolving the aromatic region of the spectrum.

  • Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. It also provides a Nuclear Overhauser Effect (NOE) enhancement, which increases the signal intensity of protonated carbons. Quaternary carbons, lacking directly attached protons, will typically show weaker signals.[5]

Predicted NMR Spectra and Interpretation

Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the following ¹H and ¹³C NMR spectra are predicted for this compound.

Predicted ¹H NMR Spectrum
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~12-13Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[6]
b~7.2-7.4Doublet2HAr-H (ortho to t-Bu)Aromatic protons ortho to the electron-donating tert-butyl group are expected to be slightly more shielded than those ortho to the electron-withdrawing phenoxy group.
c~6.8-7.0Doublet2HAr-H (ortho to -O)The ether oxygen is an electron-donating group through resonance, which shields the ortho and para positions. These protons are expected to be upfield of the other aromatic protons.[7]
d1.48Singlet6H-C(CH₃)₂The two methyl groups are chemically equivalent and are adjacent to a quaternary carbon, resulting in a singlet.
e1.31Singlet9H-C(CH₃)₃The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet.

Note on Aromatic Region Coupling: The para-substituted aromatic ring will exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.[8] The ortho coupling constant (³JHH) is typically in the range of 8-9 Hz.[8]

Predicted ¹³C NMR Spectrum
SignalChemical Shift (δ, ppm)AssignmentRationale
f~175-180-COOHThe carbonyl carbon of a carboxylic acid is significantly deshielded.[9]
g~155Ar-C (ipso to -O)The carbon directly attached to the electronegative oxygen of the ether linkage is deshielded.
h~145Ar-C (ipso to t-Bu)The quaternary carbon of the aromatic ring attached to the tert-butyl group.
i~126Ar-CH (ortho to t-Bu)Aromatic CH carbons typically appear in this region.
j~118Ar-CH (ortho to -O)Shielded by the electron-donating effect of the ether oxygen.
k~80-O-C(CH₃)₂-The quaternary carbon is deshielded by the directly attached oxygen atom.
l~34-C(CH₃)₃The quaternary carbon of the tert-butyl group.
m~31.5-C(CH₃)₃The methyl carbons of the tert-butyl group.
n~25-C(CH₃)₂The gem-dimethyl carbons are in a typical aliphatic region.

Note on Quaternary Carbons: The signals for the quaternary carbons (f, g, h, k, l) are expected to be of lower intensity in a standard proton-decoupled ¹³C NMR spectrum due to the lack of NOE enhancement and longer relaxation times.[5][10]

Advanced 2D NMR for Unambiguous Assignment

For unequivocal assignment of all proton and carbon signals, especially the quaternary carbons, 2D NMR experiments are indispensable.

Diagram of 2D NMR Correlation Logic:

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_aromatic_ortho_tBu Ar-H (ortho to t-Bu) C_aromatic_CH_ortho_tBu Ar-CH (ortho to t-Bu) H_aromatic_ortho_tBu->C_aromatic_CH_ortho_tBu HSQC (¹J) Cq_ipso_tBu Ar-Cq (ipso to t-Bu) H_aromatic_ortho_tBu->Cq_ipso_tBu HMBC (²J) H_aromatic_ortho_O Ar-H (ortho to -O) C_aromatic_CH_ortho_O Ar-CH (ortho to -O) H_aromatic_ortho_O->C_aromatic_CH_ortho_O HSQC (¹J) Cq_ipso_O Ar-Cq (ipso to -O) H_aromatic_ortho_O->Cq_ipso_O HMBC (²J) Cq_isobutyrate -O-Cq(CH₃)₂- H_aromatic_ortho_O->Cq_isobutyrate HMBC (³J) H_gem_dimethyl -C(CH₃)₂ C_gem_dimethyl -C(CH₃)₂ H_gem_dimethyl->C_gem_dimethyl HSQC (¹J) H_gem_dimethyl->Cq_isobutyrate HMBC (²J) Cq_carboxyl -COOH H_gem_dimethyl->Cq_carboxyl HMBC (²J) H_tert_butyl -C(CH₃)₃ C_tert_butyl_CH3 -C(CH₃)₃ H_tert_butyl->C_tert_butyl_CH3 HSQC (¹J) Cq_tert_butyl -Cq(CH₃)₃ H_tert_butyl->Cq_tert_butyl HMBC (²J)

Caption: Key 2D NMR correlations for structure confirmation.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH).[11][12] This allows for the unambiguous assignment of all protonated carbons.

  • A cross-peak will be observed between the aromatic protons at ~7.2-7.4 ppm and the aromatic carbon at ~126 ppm.

  • A cross-peak will be observed between the aromatic protons at ~6.8-7.0 ppm and the aromatic carbon at ~118 ppm.

  • A cross-peak will be observed between the gem-dimethyl protons at ~1.48 ppm and their corresponding carbon at ~25 ppm.

  • A cross-peak will be observed between the tert-butyl protons at ~1.31 ppm and their corresponding carbons at ~31.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[6][13] This is particularly powerful for identifying quaternary carbons.[8]

  • Assignment of Cq_isobutyrate (~80 ppm): The gem-dimethyl protons (~1.48 ppm) will show a correlation to this carbon (²J). The aromatic protons ortho to the ether linkage (~6.8-7.0 ppm) will also show a correlation to this carbon (³J).

  • Assignment of Cq_carboxyl (~175-180 ppm): The gem-dimethyl protons (~1.48 ppm) will show a correlation to the carboxyl carbon (²J).

  • Assignment of Ar-Cq (ipso to -O) (~155 ppm): The aromatic protons ortho to the ether linkage (~6.8-7.0 ppm) will show a correlation to this carbon (²J).

  • Assignment of Ar-Cq (ipso to t-Bu) (~145 ppm): The aromatic protons ortho to the tert-butyl group (~7.2-7.4 ppm) will show a correlation to this carbon (²J), and the tert-butyl protons (~1.31 ppm) will show a correlation to this carbon (³J).

  • Assignment of Cq_tert_butyl (~34 ppm): The tert-butyl protons (~1.31 ppm) will show a correlation to their quaternary carbon (²J).

Application in Drug Development and Quality Control

NMR spectroscopy is a cornerstone technique in the pharmaceutical industry for its robustness, reproducibility, and the wealth of structural information it provides.[2][7][14][15]

  • Structural Confirmation: As demonstrated, a combination of 1D and 2D NMR experiments can provide an unambiguous confirmation of the chemical structure of a newly synthesized active pharmaceutical ingredient (API) or intermediate like this compound.

  • Purity Assessment: ¹H NMR is an excellent tool for assessing the purity of a sample. The presence of unexpected signals can indicate impurities, and the integration of these signals relative to the signals of the main compound can be used for quantification (qNMR).

  • Stability Studies: NMR can be used to monitor the degradation of a compound over time under various stress conditions (e.g., heat, light, pH). The appearance of new signals corresponding to degradation products can be tracked and identified.

  • Batch-to-Batch Consistency: NMR provides a detailed fingerprint of a molecule. Comparing the NMR spectra of different batches of the same compound is a reliable way to ensure consistency in manufacturing.

Conclusion

This application note has provided a comprehensive guide to the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the predicted spectral data and the logic of 2D NMR correlation experiments, researchers can confidently elucidate and confirm the structure of this molecule. The application of these NMR techniques is crucial for ensuring the quality, purity, and consistency of chemical entities in the drug discovery and development pipeline.

References

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. (2024). [Link]

  • 13 Carbon NMR. Weizmann Institute of Science. [Link]

  • sample 13C NMR spectra of compounds with common functional groups. YouTube. (2022). [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • 13C NMR Spectroscopy. [Link]

  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. (2015). [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). [Link]

  • Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. PubMed. [Link]

  • 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. (2022). [Link]

  • Carbon-13 NMR Spectroscopy. YouTube. (2019). [Link]

  • 13C NMR Chemical Shift Table. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. (2020). [Link]

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. (2023). [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. (2014). [Link]

  • NMR characterization of small and large molecules. ResolveMass Laboratories Inc. [Link]

  • HSQC NMR spectra highlighting differences in reactivity of phenol in... ResearchGate. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. (2025). [Link]

  • HSQC and HMBC. Columbia University. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. National Institutes of Health. [Link]

  • NMR Characterization of RNA Small Molecule Interactions. National Institutes of Health. (2016). [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. (2024). [Link]

  • Old and new experiments for obtaining quaternary-carbon-only NMR spectra. Magnetic Resonance in Chemistry. (2020). [Link]

  • Small molecule NMR sample preparation. University of Maryland. (2023). [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. (2019). [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Pennsylvania. (2023). [Link]

  • H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. (2025). [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Technology Networks. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (2018). [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel PPAR Modulator

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid is a synthetic compound with a chemical structure reminiscent of the fibrate class of drugs. Fibrates are well-established agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] The structural characteristics of this compound, particularly the phenoxy-isobutyric acid core, strongly suggest its activity as a PPAR modulator, with a high likelihood of targeting the PPARα isoform, which is a key regulator of fatty acid oxidation.[1][3]

PPARs exist as three distinct subtypes: PPARα, PPARγ, and PPARβ/δ, each with unique tissue distribution and physiological functions.

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[4]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis. It also plays a significant role in insulin sensitivity and inflammation.[5][6]

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in inflammation and wound healing.[7][8]

Given the therapeutic importance of PPARs in metabolic diseases such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), identifying novel and selective PPAR modulators is a critical area of drug discovery.[4][9] This document provides a comprehensive guide for the high-throughput screening (HTS) of this compound and analogous compounds to characterize their activity and selectivity towards the PPAR isoforms.

The cornerstone of this HTS campaign is a cell-based luciferase reporter assay, a robust and scalable method for quantifying the activation of nuclear receptors.[10] This approach allows for the rapid screening of large compound libraries to identify "hit" compounds that modulate PPAR activity.

Chemical Properties and Handling

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
Appearance SolidN/A

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

High-Throughput Screening Workflow

The proposed HTS workflow is designed to first identify the primary PPAR target of this compound and then to quantify its potency and selectivity.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Selectivity Profiling cluster_data Data Analysis Primary_Screen Primary Screen: PPARE-Luciferase Assay (HEK293T Cells) vs. PPARα Data_Analysis Data Normalization Z'-Factor Calculation Hit Identification Primary_Screen->Data_Analysis Identify Hits Counterscreen_gamma Counterscreen: PPARE-Luciferase Assay vs. PPARγ Dose_Response Dose-Response & EC50 Determination for Active Subtype(s) Counterscreen_gamma->Dose_Response Counterscreen_delta Counterscreen: PPARE-Luciferase Assay vs. PPARβ/δ Counterscreen_delta->Dose_Response Data_Analysis->Counterscreen_gamma Profile Hits Data_Analysis->Counterscreen_delta Profile Hits

Caption: High-throughput screening workflow for this compound.

Experimental Protocols

Primary Screening: PPARα Agonist Assay

This protocol is designed for a 384-well plate format, suitable for automated HTS.

1. Materials and Reagents:

  • Cell Line: HEK293T cells (or other suitable host cell line).

  • Plasmids:

    • pCMV-hPPARα (human PPARα expression vector).

    • pSG5-hRXRα (human RXRα expression vector).

    • (PPRE)₃-tk-luc (luciferase reporter vector containing three PPAR response elements).

    • pRL-TK (Renilla luciferase control vector).

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM).

    • Fetal Bovine Serum (FBS), charcoal-stripped.

    • Penicillin-Streptomycin solution.

    • Lipofectamine 2000 (or other suitable transfection reagent).[13]

    • This compound (and other test compounds).

    • GW7647 (or other potent PPARα agonist as a positive control).[14]

    • DMSO (vehicle control).

    • Dual-Luciferase Reporter Assay System.

    • 384-well white, clear-bottom tissue culture plates.

2. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • For transfection, seed cells in a T-75 flask and grow to 80-90% confluency.

  • Co-transfect the cells with pCMV-hPPARα, pSG5-hRXRα, (PPRE)₃-tk-luc, and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's protocol. The ratio of plasmids should be optimized, but a starting point of 10:1:20:1 (PPARα:RXRα:PPRE-luc:Renilla) is recommended.

3. Assay Protocol:

  • Cell Seeding: After 24 hours of transfection, detach the cells and resuspend them in fresh culture medium. Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of medium.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the test compound and controls in DMEM. The final DMSO concentration in the assay wells should not exceed 0.5%.

    • Using an automated liquid handler, add 20 µL of the diluted compounds to the respective wells.

    • Include wells with a known PPARα agonist (e.g., GW7647) as a positive control and DMSO as a vehicle (negative) control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plates and the Dual-Luciferase Reporter Assay reagents to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the firefly luciferase activity using a plate luminometer.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

    • Measure the Renilla luciferase activity.

4. Data Analysis:

  • Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Normalized Response = (Firefly Luciferase Signal) / (Renilla Luciferase Signal)

  • Calculation of Fold Activation: Calculate the fold activation for each compound relative to the vehicle control (DMSO).

    • Fold Activation = (Normalized Response of Test Compound) / (Average Normalized Response of Vehicle Control)

  • Hit Identification: Identify "hits" as compounds that induce a fold activation significantly above a predetermined threshold (e.g., >3 standard deviations above the mean of the vehicle control).

Secondary Screening: PPARγ and PPARβ/δ Counterscreens

To determine the selectivity of this compound, perform the same luciferase reporter assay as described above, but substitute the PPARα expression vector with pCMV-hPPARγ or pCMV-hPPARβ/δ.

  • Positive Control for PPARγ: Rosiglitazone.[15]

  • Positive Control for PPARβ/δ: GW501516.

The results from these counterscreens will reveal whether the compound's activity is specific to PPARα or if it also activates other PPAR isoforms.

Dose-Response and EC₅₀ Determination

For compounds identified as active against one or more PPAR subtypes, perform a dose-response analysis to determine their potency.

  • Prepare a series of dilutions of the hit compound, typically in a 10-point, half-log dilution series.

  • Perform the luciferase reporter assay as described above with these dilutions.

  • Plot the fold activation as a function of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

Data Interpretation and Validation

A successful HTS campaign relies on robust assay performance and careful data interpretation.

Assay Quality Control:

  • Z'-Factor: Calculate the Z'-factor for each assay plate to assess its quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are the means of the positive and negative controls, respectively.

Interpreting the Results:

  • Potency: The EC₅₀ value is a measure of the compound's potency. A lower EC₅₀ indicates a more potent compound.

  • Efficacy: The maximal fold activation indicates the compound's efficacy. A full agonist will produce a maximal response similar to the positive control, while a partial agonist will produce a submaximal response.

  • Selectivity: By comparing the EC₅₀ values for each PPAR subtype, the selectivity of the compound can be determined. A compound is considered selective for a particular subtype if its EC₅₀ for that subtype is significantly lower (e.g., >10-fold) than for the other subtypes.

Mechanism of Action: PPAR Activation

The binding of an agonist, such as this compound, to the Ligand Binding Domain (LBD) of a PPAR induces a conformational change in the receptor. This change facilitates the dissociation of co-repressors and the recruitment of co-activators. The PPAR-RXRα heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the initiation of transcription.

PPAR_Mechanism cluster_ligand Ligand Binding cluster_activation Receptor Activation cluster_transcription Gene Transcription Ligand 2-(4-Tert-butylphenoxy) -2-methylpropanoic acid (Agonist) PPAR_LBD PPAR LBD Ligand->PPAR_LBD Binds to Conformational_Change Conformational Change PPAR_LBD->Conformational_Change Coactivator_Recruitment Co-activator Recruitment Conformational_Change->Coactivator_Recruitment Heterodimerization Heterodimerization with RXRα Coactivator_Recruitment->Heterodimerization PPRE_Binding Binding to PPRE in Target Gene Promoter Heterodimerization->PPRE_Binding Transcription_Activation Transcription Activation PPRE_Binding->Transcription_Activation

Sources

Application Notes and Protocols: 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid as a Research Tool in Metabolic and Cardiovascular Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Modulator of Lipid Metabolism

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid is a synthetic compound of significant interest to researchers in the fields of metabolic diseases, cardiovascular health, and drug discovery. Its structural resemblance to the fibrate class of drugs, well-established lipid-lowering agents, strongly suggests its role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] These nuclear receptors are critical regulators of lipid and glucose homeostasis, making compounds that interact with them valuable tools for investigating a range of physiological and pathophysiological processes.[4][5]

This comprehensive guide provides detailed application notes and experimental protocols for utilizing this compound as a research tool. The information presented herein is grounded in the established pharmacology of structurally related compounds and provides a robust framework for its investigation as a potential PPAR agonist.

Scientific Foundation: The Fibrate Pharmacophore and PPAR Activation

The chemical architecture of this compound features a 2-aryl-2-methylpropionic acid moiety, a key pharmacophore shared with fibrate drugs like fenofibrate and ciprofibrate.[2][6] This structural motif is pivotal for their interaction with and activation of PPARα, a subtype of PPAR predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[5]

Activation of PPARα leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, transport, and β-oxidation.[7] This ultimately results in reduced circulating levels of triglycerides and very-low-density lipoprotein (VLDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol.[1] Given this strong structural and functional precedent, it is highly probable that this compound exerts its biological effects through a similar mechanism.

Core Applications in Research

Based on its presumed mechanism of action, this compound is a valuable tool for a variety of research applications, including:

  • Investigating the role of PPARα in lipid metabolism: Elucidating the specific downstream targets and pathways regulated by PPARα activation in different cell types and tissues.

  • Screening for novel anti-hyperlipidemic agents: Using this compound as a reference or lead molecule in the development of new drugs for dyslipidemia and related metabolic disorders.[8][9][10][11][12][13]

  • Studying the interplay between lipid metabolism and inflammation: PPARα activation has been shown to have anti-inflammatory effects, and this compound can be used to explore this connection.

  • Exploring the therapeutic potential for non-alcoholic fatty liver disease (NAFLD): By promoting fatty acid oxidation in the liver, PPARα agonists are being investigated as potential treatments for NAFLD.

Experimental Protocols

The following protocols provide a detailed framework for characterizing the biological activity of this compound.

In Vitro PPARα Activation: Luciferase Reporter Gene Assay

This assay is a primary method to determine if the compound can activate the PPARα receptor and induce the transcription of a reporter gene.

Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain of PPARα fused to a DNA-binding domain, and another containing a PPAR response element (PPRE) upstream of a luciferase reporter gene. Activation of PPARα by the test compound leads to the expression of luciferase, which can be quantified by measuring light emission.[4]

Workflow Diagram:

PPAR_Luciferase_Assay cluster_prep Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_analysis Analysis cell_culture Seed cells (e.g., HEK293T) in 96-well plates transfection Co-transfect with PPARα expression vector and PPRE-luciferase reporter vector cell_culture->transfection treatment Treat cells with varying concentrations of this compound transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells incubation->lysis luciferase_assay Add luciferase substrate and measure luminescence lysis->luciferase_assay data_analysis Calculate fold induction relative to vehicle control luciferase_assay->data_analysis

Caption: Workflow for PPARα Luciferase Reporter Gene Assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

    • Co-transfect cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • After 24 hours of transfection, replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., a known PPARα agonist like GW7647).

  • Luciferase Assay and Data Analysis:

    • After 24-48 hours of incubation, lyse the cells using a suitable lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol with a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity for each concentration of the test compound relative to the vehicle control.

    • Plot the fold induction against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Expected Outcome: A dose-dependent increase in luciferase activity would indicate that this compound is an agonist of PPARα.

Adipocyte Differentiation Assay

This assay assesses the compound's ability to induce the differentiation of preadipocytes into mature adipocytes, a process often influenced by PPARγ activation. While the primary target is likely PPARα, some fibrates exhibit modest PPARγ activity.[14]

Principle: Preadipocyte cell lines (e.g., 3T3-L1) are treated with an adipogenic cocktail in the presence or absence of the test compound. The formation of mature adipocytes is assessed by the accumulation of lipid droplets, which can be visualized by Oil Red O staining.

Workflow Diagram:

Adipocyte_Differentiation cluster_culture Cell Culture & Induction cluster_maturation Maturation & Staining cluster_quantification Analysis seeding Seed 3T3-L1 preadipocytes confluence Grow to confluence seeding->confluence induction Induce differentiation with adipogenic cocktail +/- test compound confluence->induction maturation Culture for several days to allow maturation induction->maturation staining Fix and stain with Oil Red O maturation->staining microscopy Visualize and image lipid droplets staining->microscopy quantification Extract and quantify Oil Red O stain microscopy->quantification

Caption: Workflow for Adipocyte Differentiation Assay.

Detailed Protocol:

  • Cell Culture and Differentiation Induction:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

    • Seed cells in 24-well plates and grow until they reach confluence (Day 0).

    • Two days post-confluence (Day 2), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

    • Add varying concentrations of this compound or a vehicle control to the MDI medium. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

  • Adipocyte Maturation and Staining:

    • On Day 4, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • On Day 6, and every two days thereafter, replace the medium with DMEM containing 10% FBS.

    • On Day 8-10, when lipid droplets are well-formed, wash the cells with Phosphate Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Stain with a freshly prepared Oil Red O solution for 10-20 minutes at room temperature.

    • Wash extensively with water to remove unbound stain.

  • Quantification of Adipogenesis:

    • Visualize and capture images of the stained lipid droplets using a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Expected Outcome: An increase in Oil Red O staining in cells treated with the compound compared to the vehicle control would suggest an effect on adipocyte differentiation, potentially through PPARγ activation.

Gene Expression Analysis of PPAR Target Genes

This involves measuring the mRNA levels of known PPAR target genes to confirm the compound's activity and identify its downstream effects.

Principle: Cells or tissues are treated with the compound, and total RNA is extracted. The expression levels of specific genes are then quantified using quantitative real-time PCR (qPCR).

Workflow Diagram:

Gene_Expression_Analysis treatment Treat cells (e.g., HepG2) or tissues with the compound rna_extraction Extract total RNA treatment->rna_extraction cdna_synthesis Reverse transcribe RNA to cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR with primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene cdna_synthesis->qpcr data_analysis Analyze relative gene expression using the ΔΔCt method qpcr->data_analysis

Caption: Workflow for Gene Expression Analysis by qPCR.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., HepG2 human hepatoma cells for liver-related gene expression) in 6-well plates.

    • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes, and a suitable qPCR master mix.

    • Suggested PPARα target genes:

      • CPT1A (Carnitine Palmitoyltransferase 1A): Rate-limiting enzyme in fatty acid oxidation.

      • ACOX1 (Acyl-CoA Oxidase 1): First enzyme of the fatty acid beta-oxidation pathway.

      • PDK4 (Pyruvate Dehydrogenase Kinase 4): Involved in glucose metabolism.

    • Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform qPCR using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

    • Present the data as fold change in gene expression relative to the vehicle-treated control.

Expected Outcome: A significant upregulation of PPARα target genes in a dose-dependent manner will provide strong evidence for the compound's mechanism of action.

Western Blot Analysis of Protein Expression

This technique is used to confirm that changes in gene expression translate to changes in protein levels.

Principle: Proteins are extracted from treated cells, separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Detailed Protocol:

  • Protein Extraction:

    • Treat cells as described for the qPCR experiment.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a PPAR target protein (e.g., CPT1A) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the loading control band.

    • Express the results as fold change relative to the vehicle control.

Expected Outcome: An increase in the protein levels of PPARα targets corresponding to the observed changes in mRNA levels.

Data Summary and Interpretation

AssayParameter MeasuredExpected Result with this compound
Luciferase Reporter Assay Fold induction of luciferase activityDose-dependent increase
Adipocyte Differentiation Oil Red O Staining (Absorbance)Potential increase, indicating possible PPARγ activity
qPCR Relative mRNA expression of target genes (e.g., CPT1A, ACOX1)Dose-dependent upregulation
Western Blot Relative protein expression of target proteins (e.g., CPT1A)Dose-dependent increase

Conclusion and Future Directions

This compound holds significant promise as a research tool for investigating the intricate roles of PPARs in metabolic and cardiovascular health. The protocols outlined in this guide provide a solid foundation for characterizing its biological activity. Future in vivo studies in animal models of dyslipidemia and NAFLD will be crucial to further validate its therapeutic potential.

References

  • Drugs.com. (2025, December 22). Fenofibrate and Derivatives (Professional Patient Advice). [Link]

  • HEART UK. (n.d.). Bempedoic acid. [Link]

  • Mayo Clinic. (n.d.). Bempedoic acid (oral route). [Link]

  • National Center for Biotechnology Information. (n.d.). Bempedoic Acid. In StatPearls. [Link]

  • National Center for Biotechnology Information. (2023, December 23). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. NIH National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (2019, February 1). Activation of Peroxisome Proliferator-Activated Receptors α and δ Synergizes with Inflammatory Signals to Enhance Adoptive Cell Therapy. PubMed. [Link]

  • National Center for Biotechnology Information. (2004, July). trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Ciprofibrate. PubChem. [Link]

  • National Center for Biotechnology Information. (2023). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. PubMed. [Link]

  • National Center for Biotechnology Information. (2003, August). Activation of PPARalpha and PPARgamma by environmental phthalate monoesters. PubMed. [Link]

  • Oncotarget. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). [Link]

  • PubMed. (2021, July 1). Bempedoic Acid: A First-in-Class Agent for Lowering Cholesterol Levels. [Link]

  • PubMed. (n.d.). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. [Link]

  • ResearchGate. (n.d.). (PDF) 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. [Link]

  • ClinicalTrials.gov. (2015, June 2). Comparison of the Efficacy of Plant Sterol-Enriched Soymilk Versus Plain Soymilk in Volunteers With High LDL-Cholesterol. [Link]

  • Clinical-Trials.eu. (n.d.). Bempedoic Acid – Application in Therapy and Current Clinical Research. [Link]

  • ClinPGx. (n.d.). fenofibrate. [Link]

  • National Center for Biotechnology Information. (2008). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Troubleshooting In Vitro Assays for 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

Executive Summary

You are working with This compound (hereafter referred to as t-Bu-Clof , a structural analog of Clofibric Acid). This compound is a lipophilic carboxylic acid and a known agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) .

In drug discovery, this specific structure often serves as a probe for PPAR


 activation or as a fragment in Structure-Activity Relationship (SAR) studies for metabolic disease therapeutics.

The following guide addresses the three most common failure modes observed with this class of compounds: Solubility-driven precipitation , Potency shifts due to serum binding , and Reporter assay variability .

Part 1: Solubility & Formulation (The "Invisible" Failure)

The Problem: Users often report "inactive" results at high concentrations or "noisy" data. This is rarely a receptor issue; it is usually compound precipitation.

The Chemistry: This compound possesses a lipophilic tert-butyl-phenyl tail and a hydrophilic carboxylic acid head.

  • pKa: ~3.5 – 4.5.

  • Physiological State: At pH 7.4 (cell culture), it is ionized (anionic).

  • Risk: While the ionized form is soluble, the transition from 100% DMSO (stock) to aqueous media can cause "micro-precipitation" if the mixing is too rapid or if the local concentration exceeds the solubility limit before dispersion.

Troubleshooting Q&A

Q: My stock solution in DMSO looks clear, but my cells are dying at high doses. Is it toxic? A: Not necessarily. Check for crystal formation . When you pipette a high-concentration DMSO stock (e.g., 100 mM) directly into the media, the compound may crash out of solution immediately, forming micro-crystals. These crystals settle on the cell monolayer, causing physical stress and localized high concentrations that lead to non-specific necrosis, not receptor-mediated toxicity.

Protocol: The "Intermediate Dilution" Method Do not add DMSO stock directly to the cell well.

  • Stock: Prepare 100 mM stock in anhydrous DMSO.

  • Intermediate: Create a 1000x or 500x predilution in sterile PBS (pH 7.4) or culture media without serum first. Vortex immediately.

    • Why? Serum proteins (Albumin) bind the compound rapidly. Diluting in serum-free buffer first allows you to visually inspect for precipitation (cloudiness).

  • Final: Add the intermediate solution to your assay plate.

Q: Can I use Ethanol instead of DMSO? A: Yes, but DMSO is preferred. Ethanol evaporates rapidly in 37°C incubators, potentially altering the concentration in long-term assays (24h+). If you must use Ethanol, seal the plates with parafilm or breathable membranes designed to minimize evaporation.

Part 2: The "Serum Shift" (Potency Instability)

The Problem: "I get an EC50 of 5 µM in one assay and 50 µM in another."

The Science: PPAR agonists are notorious for high Plasma Protein Binding (PPB) (>99%). The tert-butyl group makes this compound highly sticky to Bovine Serum Albumin (BSA) found in Fetal Bovine Serum (FBS).

  • High FBS (10%): ~90% of your drug is sequestered by albumin. Only ~10% is free to enter the nucleus and bind PPAR

    
    .
    
  • Low FBS (0.5% - 1%): More free drug is available, shifting your EC50 to the left (more potent).

Troubleshooting Matrix: Serum Effects
ObservationProbable CauseCorrective Action
Right-shifted EC50 (Low potency)High FBS concentration (10%) sequestering the drug.Switch to 0.5% Charcoal-Stripped FBS or serum-free media for the treatment window (18-24h).
High Background Signal Endogenous fatty acids in FBS activating PPAR

.
Use Charcoal-Stripped FBS (CS-FBS) . Standard FBS contains lipids that activate PPARs, drowning out your signal.
Inconsistent Replicates Variable albumin levels between FBS lots.Purchase a single large lot of FBS for the entire project duration.

Part 3: Reporter Assay Optimization (Luciferase)

The Problem: High variability between wells or "Edge Effects" in 96/384-well plates.

The Mechanism: PPAR


 activation triggers a nuclear signaling cascade. This requires the compound to cross the plasma membrane, enter the nucleus, displace co-repressors, and recruit co-activators.
Visualizing the Pathway

The following diagram illustrates the critical checkpoints where your assay can fail.

PPAR_Pathway Compound 2-(4-Tert-butylphenoxy)- 2-methylpropanoic acid Membrane Cell Membrane Compound->Membrane Free Drug Only Albumin Serum Albumin (Sequestering Trap) Compound->Albumin High Binding (Loss of Potency) Cytoplasm Cytoplasm Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Translocation PPAR PPARα Receptor Nucleus->PPAR Ligand Binding RXR RXR Partner PPAR->RXR Heterodimerization PPRE PPRE DNA Element RXR->PPRE DNA Binding CoAct Co-Activators (PGC-1α) CoAct->PPRE Recruitment Luciferase Luciferase Reporter Transcription PPRE->Luciferase Signal Output

Caption: The PPAR


 activation pathway. Note the critical "Albumin Trap" (Red) which reduces free drug concentration before it enters the cell.
Protocol: Optimized Luciferase Assay Step-by-Step
  • Cell Seeding (Day 0):

    • Seed HEK293 or HepG2 cells.

    • Critical: Do not over-confluent. PPAR assays require actively dividing cells for optimal transfection, but contact inhibition can alter nuclear receptor expression. Aim for 70% confluence at the time of transfection.

  • Transfection (Day 1):

    • Plasmid Mix: PPAR

      
       expression vector + PPRE-Luciferase reporter + Renilla Luciferase (Internal Control) .
      
    • Why Renilla? It normalizes for transfection efficiency and cell viability. If your compound is toxic, Firefly signal drops, but so does Renilla. If you only measure Firefly, you will mistake toxicity for "antagonism."

  • Treatment (Day 2):

    • Wash cells with PBS.

    • Add media containing 0.5% Charcoal-Stripped FBS .

    • Add compound (using the Intermediate Dilution method).

    • Incubation: 18–24 hours. (PPAR activation is a genomic event; it takes time to accumulate luciferase protein).

  • Readout (Day 3):

    • Use a Dual-Luciferase detection system.

    • Calculate Ratio:

      
      .
      

Part 4: Frequently Asked Questions (FAQ)

Q: Do I need to add esterases to the media? A: NO. This compound is a carboxylic acid (free acid). Unlike Clofibrate (an ester prodrug) or Fenofibrate, this molecule does not require metabolic hydrolysis to become active. It is the active species itself. Adding S9 fractions or esterases is unnecessary and may degrade the compound or introduce noise.

Q: Is this compound specific to PPAR


? 
A:  It is selective, not specific.
At high concentrations (>50 µM), "fibrate-like" structures often show cross-reactivity with PPAR

or PPAR

.
  • Validation: Always run a specific PPAR

    
     antagonist (e.g., GW6471 ) alongside your compound. If GW6471 does not block the signal, your activation is off-target.
    

Q: My dose-response curve is flat. A: Check your Positive Control . Always include a known high-potency PPAR


 agonist like GW7647  (10-100 nM) or Wy-14643 . If the positive control fails, the issue is the cells/transfection, not your test compound.

References

  • PubChem. (2025).[1][2] 2-(4-Tert-butylphenoxy)propanoic acid | C13H18O3.[2] National Library of Medicine. Available at: [Link][2]

  • Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Reporter Assay System Technical Manual. Available at: [Link]

  • An, H. J., et al. (2017).[3][4] Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(4), 6166–6178. Available at: [Link]

  • BPS Bioscience. (n.d.). PPARα-GAL4 Luciferase Reporter HEK293 Cell Line. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this compound in solution during their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the concentration of my this compound stock solution over time. What are the likely causes?

A decrease in concentration is a common indicator of chemical degradation. For a molecule with the structure of this compound, the primary suspects are hydrolysis of the ether linkage, particularly under strongly acidic or basic conditions, and oxidative degradation of the electron-rich phenol ring. Photodegradation can also occur if the solution is exposed to light.

Q2: My solution of this compound has developed a yellow tint. What does this signify?

The appearance of a yellow tint often suggests the formation of colored degradation products, which can arise from the oxidation of the phenolic moiety. Phenoxy radicals can form and subsequently react to produce colored compounds.[1]

Q3: Can the choice of solvent impact the stability of this compound?

Absolutely. Protic solvents, especially water, can participate in hydrolysis reactions. The pH of the solvent system is a critical factor. Additionally, some solvents can contain impurities, such as peroxides in aged ethers, that can initiate oxidative degradation.

Q4: Are there any general recommendations for storing solutions of this compound?

For optimal stability, solutions should be stored at low temperatures (2-8°C or frozen), protected from light, and in a tightly sealed container to minimize exposure to air and moisture. The use of a buffered solution at a slightly acidic to neutral pH is also recommended.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a more in-depth approach to identifying the root cause of instability and implementing effective solutions.

Issue 1: Rapid Degradation in Acidic or Basic Solutions

Underlying Cause: The ether linkage in this compound is susceptible to cleavage under strong acidic or basic conditions. This is a common reaction for ethers, where protonation of the ether oxygen in acidic conditions creates a good leaving group, leading to nucleophilic attack and bond cleavage.[2][3][4][5] In basic conditions, while less common for this type of ether, degradation can still be accelerated.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for pH-related degradation.

Experimental Protocol: pH Stability Study

  • Prepare a series of buffered solutions across a pH range (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Prepare stock solutions of this compound in a suitable organic co-solvent (e.g., acetonitrile or methanol) to ensure solubility.

  • Dilute the stock solution into each buffered solution to a final known concentration.

  • Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the concentration of the parent compound in each aliquot using a stability-indicating HPLC method (see Analytical Methods section).

  • Plot the percentage of remaining compound against time for each pH to determine the optimal pH for stability.

Issue 2: Degradation in the Presence of Air or Light

Underlying Cause: The tert-butylphenol moiety is susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photodegradation). Phenolic compounds can undergo oxidation to form phenoxy radicals, which can then lead to a cascade of further reactions and the formation of various degradation products.[1] The presence of an aromatic ring also makes the molecule susceptible to photodegradation upon exposure to UV light.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oxidative and photodegradation.

Experimental Protocol: Forced Oxidation and Photostability Studies

Forced Oxidation:

  • Prepare a solution of this compound in a suitable solvent system.

  • Treat the solution with a dilute solution of an oxidizing agent , such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate the solution at room temperature or slightly elevated temperature for a defined period.

  • Monitor the degradation of the parent compound and the appearance of degradation products by HPLC at various time points.

Photostability:

  • Prepare two sets of solutions of the compound in transparent vials.

  • Wrap one set of vials in aluminum foil to serve as the dark control.

  • Expose the unwrapped vials to a controlled light source that mimics UV and visible light conditions as per ICH Q1B guidelines.

  • At specified time intervals , analyze samples from both the exposed and control sets by HPLC.

  • Compare the degradation profiles to determine the extent of photodegradation.

Strategies for Improving Stability

Based on the potential degradation pathways, the following strategies can be employed to enhance the stability of this compound in solution:

StrategyMechanism of ActionRecommended Implementation
pH Control Minimizes acid or base-catalyzed hydrolysis of the ether linkage.Maintain the solution pH in the range of 6.0-7.0 using a suitable buffer system (e.g., phosphate buffer).
Inert Atmosphere Reduces the availability of oxygen, thereby inhibiting oxidative degradation.Sparge all solvents with an inert gas like nitrogen or argon before preparing solutions. Store solutions under an inert atmosphere.
Use of Antioxidants Scavenge free radicals that can initiate and propagate oxidative degradation.Add a small amount of an antioxidant such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solution.[4][7][8]
Light Protection Prevents the absorption of photons that can lead to photodegradation.Store solutions in amber glass vials or in the dark.
Low-Temperature Storage Reduces the rate of all chemical reactions, including degradation pathways.Store solutions at 2-8°C for short-term use or at -20°C or lower for long-term storage.

Analytical Methods for Stability Assessment

A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The ability to resolve the parent compound from all potential degradation products and impurities.

  • Accuracy and Precision: The method should provide reliable and reproducible quantitative results.

  • Linearity and Range: A linear relationship between detector response and concentration should be established over a suitable range.

Example HPLC Method (Starting Point):

This method is based on common practices for analyzing similar phenoxypropanoic acids and should be optimized for your specific application.[9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any more hydrophobic degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 220-230 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The analytical method must be validated to ensure it is suitable for its intended purpose. This includes demonstrating specificity by analyzing samples from forced degradation studies to ensure separation of the main peak from any degradation products.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

G Compound This compound Hydrolysis Ether Hydrolysis (Acidic/Basic Conditions) Compound->Hydrolysis H+/OH- Oxidation Oxidative Degradation (Oxygen, Light) Compound->Oxidation O2, hv Photodegradation Photodegradation (UV Light) Compound->Photodegradation hv Degradant1 4-Tert-butylphenol Hydrolysis->Degradant1 Degradant2 2-Hydroxy-2-methylpropanoic acid Hydrolysis->Degradant2 Degradant3 Oxidized Phenolic Products (e.g., Quinones) Oxidation->Degradant3 Degradant4 Photodegradation Products Photodegradation->Degradant4

Caption: Potential degradation pathways for this compound.

References

  • Chen, S., & Sun, L. (2023a). Screening of Efficient Phenol-Degrading Bacteria and Analysis of Their Degradation Characteristics. Sustainability, 15(8), 6788. Available from: [Link]

  • Ďurišová, S., Ondrušová, D., Pajtášová, M., Brescher, R., & Šulcová, J. (2022). Biodegradation of 2,4-Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Biodegradation-of-2%2C4-Di-Tert-Butylphenol-(-2%2C4-by/8b9f3b3b8c8e8c8e8c8e8c8e8c8e8c8e8c8e8c8e]([Link]

  • Burrows, H. D., Canle, L. M., Santaballa, J. A., & Steenken, S. (2002). Reaction pathways and mechanisms of photodegradation of pesticides. Journal of Photochemistry and Photobiology B: Biology, 67(2), 71-108. Available from: [Link]

  • Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., et al. (2011). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o844. Available from: [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]

  • Zhao, F., Wang, P., Lucardi, R. D., Su, Z., & Li, S. (2020). Natural Sources and Bioactivities of 2,4-Di-tert-butylphenol and Its Analogs. Toxins, 12(1), 35. Available from: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available from: [Link]

  • WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents.
  • Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available from: [Link]

  • Chan, K. L., Liew, K. B., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1353. Available from: [Link]

  • Li, Y., Chen, J., & Wang, X. (2019). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. Chemosphere, 223, 416-424. Available from: [Link]

  • Tarko, T., Duda-Chodak, A., & Sroka, P. (2018). Antioxidant Properties and Phenolic Compounds of Vitamin C-Rich Juices. Journal of food science, 83(8), 2145-2152. Available from: [Link]

  • US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced degradation studies. Journal of Applied Pharmaceutical Science, 6(11), 225-233. Available from: [Link]

  • Kalyanaraman, B., Mottley, C., & Mason, R. P. (1989). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. Archives of biochemistry and biophysics, 268(1), 245-252. Available from: [Link]

  • Mbaebie, B. O., Edeoga, H. O., & Afolayan, A. J. (2012). Phytochemical analysis and antioxidants activities of aqueous stem bark extract of Schotia latifolia Jacq. Asian Pacific journal of tropical biomedicine, 2(2), 118-124. Available from: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

  • Saraiva, R. (2023). Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. LinkedIn. Available from: [Link]

  • Filo. (2025). Hydrolysis of which of the following esters would yield 2-methylpropanoic acid?. Available from: [Link]

  • PubChem. 2-(4-Tert-butylphenoxy)propanoic acid. Available from: [Link]

  • Quick Company. (2023). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • TSI Journals. (2013). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Available from: [Link]

  • Carocho, M., & Ferreira, I. C. (2013). A review on antioxidants, prooxidants and related controversy: natural and synthetic compounds, screening and analysis methodologies and future perspectives. Food and chemical toxicology, 51, 15-25. Available from: [Link]

  • López-Biedma, A., López-Corrales, M., & Verdeguer, M. (2022). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants, 11(19), 2486. Available from: [Link]

  • Wikipedia. (2023). Isobutyric acid. Available from: [Link]

  • PubChem. 3-Phenoxypropionic acid. Available from: [Link]

  • Keck, C. M., & Müller, R. H. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 619. Available from: [Link]

  • ResearchGate. (2023). Chemical structures of food industry antioxidants. 1: BHA, 2: BHT, 3:... Available from: [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • PubChem. 2-(4-Tert-butylphenoxy)acetic acid. Available from: [Link]

Sources

Technical Support Center: 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket Volume: High | Current Focus: Experimental Artifacts & Troubleshooting

Welcome to the Technical Support Hub

Subject: 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (CAS: 6941-12-4) Common Aliases: 4-tert-butyl-clofibric acid; 4-tert-butylphenoxyisobutyric acid. Classification: PPAR


 Agonist / Fibrate Pharmacophore.

This guide addresses the "silent" experimental errors associated with this lipophilic acid. Unlike standard reagents, this molecule exhibits specific behaviors in gas chromatography (thermal instability) and biological assays (non-specific binding) that often lead to false negatives or misinterpretation of data.

Ticket #1: Analytical Chemistry (GC/HPLC)

Issue: "I see two peaks in my GC-MS, or my main peak has a lower molecular weight than expected."

The Artifact: Thermal Decarboxylation

This is the most common support ticket we receive. Phenoxy-isobutyric acids are thermally unstable in the injector port of a Gas Chromatograph. The quaternary carbon alpha to the carboxylic acid facilitates a thermal decarboxylation, ejecting CO


 and generating the corresponding isopropyl ether.
  • Symptom: Your Mass Spec shows a parent ion of [M-44] instead of [M].

  • Root Cause: High injector temperatures (>200°C) drive the loss of the carboxyl group.

  • Solution: You must derivatize the acid before GC analysis.

Troubleshooting Protocol: Silylation for GC-MS

  • Dry the sample: Ensure the sample is completely free of water (water hydrolyzes the silylating reagent).

  • Reagent: Add 50

    
    L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
    
  • Incubate: Heat at 60°C for 30 minutes.

  • Inject: The resulting TMS-ester is thermally stable.

The Artifact: HPLC Peak Tailing

Issue: "My HPLC peak is broad and tails significantly, ruining integration." Root Cause: The free carboxylic acid interacts with residual silanols on the C18 column stationary phase. Solution: Acid suppression is required. Ensure your mobile phase pH is well below the pKa (~3.5-4.0) or use a high-strength buffer.

Recommended HPLC Parameters:

Parameter Setting Reason
Column C18 End-capped (e.g., Zorbax Eclipse) Reduces silanol interaction.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 3.0) Suppresses ionization of the acid to keep it neutral/sharp.
Mobile Phase B Acetonitrile Methanol can cause higher backpressure with this lipophile.

| Detection | UV @ 280 nm | The phenol ring absorption maximum. |

Ticket #2: Synthesis & Purification

Issue: "The product is an oil that won't crystallize, or NMR shows extra methyl peaks."

The Artifact: The "Bis-Ether" & Ester Contamination

If synthesizing via the Bargellini reaction (Phenol + Acetone + Chloroform + KOH) or Williamson Ether Synthesis (Phenol + Ethyl 2-bromo-2-methylpropionate), two main artifacts arise:

  • Ester Retention: If using the ethyl ester precursor, hydrolysis might be incomplete. The ethyl ester is an oil; the acid is a solid (MP ~80-85°C).

    • Check: Look for a triplet/quartet in the proton NMR (ethyl group).

  • Claisen-Type Rearrangement: Under harsh basic conditions with high heat, the ether linkage can sometimes rearrange or cleave.

Visualizing the Synthesis & Artifact Pathways The following diagram maps the critical control points where artifacts are generated.

SynthesisArtifacts Start 4-tert-Butylphenol Intermed Intermediate Ester (Oily Liquid) Start->Intermed Alkylation Reagent Ethyl 2-bromo-2-methylpropionate + K2CO3 Reagent->Intermed Hydrolysis NaOH/MeOH Hydrolysis Intermed->Hydrolysis Artifact1 Artifact: Unhydrolyzed Ester (False Potency in Cell Assays) Intermed->Artifact1 Incomplete Rxn Product Target Acid (Solid) Hydrolysis->Product Artifact2 Artifact: Decarboxylation (If heated >150°C during workup) Product->Artifact2 Thermal Stress

Figure 1: Critical control points in the synthesis of this compound. Red boxes indicate failure modes.

Ticket #3: Biological Assay Interference

Issue: "The IC50 varies wildly between runs. Sometimes it's active, sometimes inactive."

The Artifact: Solubility "Crash Out" & Micelles

This molecule is an amphiphile (hydrophobic tert-butyl tail, hydrophilic acid head). It behaves like a detergent (surfactant).

  • Precipitation: In PBS or media, the solubility is low (<50

    
    M). If you spike a 10 mM DMSO stock into media, it may precipitate immediately as micro-crystals, which are invisible to the naked eye but inactive in the assay.
    
  • Micelle Formation: At higher concentrations, it may form micelles, leading to "promiscuous inhibition" by sequestering proteins or disrupting membranes non-specifically.

The Artifact: BSA Binding

If your assay buffer contains Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS), this molecule will bind avidly to the albumin due to its fatty-acid-like structure.

  • Consequence: The free concentration of the drug is much lower than the nominal concentration.

  • Correction: Run a "Serum Shift" assay. Determine IC50 in 0% serum vs. 10% serum. If the IC50 shifts by >10-fold, albumin binding is the culprit.

Troubleshooting Logic: Biological Variability

BioTroubleshooting Start Issue: Inconsistent Bio-Data Check1 Check Buffer Composition (Is BSA/Serum present?) Start->Check1 Branch1 Yes Check1->Branch1 Branch2 No Check1->Branch2 Action1 Protein Binding Artifact. Calculate Free Fraction. Branch1->Action1 Check2 Check Concentration (Is [C] > 50 µM?) Branch2->Check2 Action2 Solubility Artifact. Compound precipitating. Use lower conc or add cyclodextrin. Check2->Action2 Yes Action3 Check Target Expression (PPAR levels vary by passage) Check2->Action3 No

Figure 2: Logic flow for diagnosing inconsistent biological data. Focus on protein binding and solubility limits.

References & Validated Sources
  • GC-MS Decarboxylation Artifacts:

    • Title: "Gas chromatography-mass spectroscopy analysis of decarboxylation..."

    • Context: Confirms that phenoxy-acid derivatives undergo thermal decarboxylation in GC injectors, necessitating silylation.

    • Source:

  • HPLC Method Validation (Fibrates):

    • Title: "Determination of fenofibric acid... by HPLC"

    • Context: Establishes the requirement for acidic mobile phases (pH < 3.0) to prevent peak tailing of the carboxylic acid moiety.

    • Source:

  • Solubility & Biological Assay Interference:

    • Title: "Solvent Selection for Insoluble Ligands... A Challenge for Biological Assay Development"

    • Context: Details the "crash out" phenomenon of lipophilic ligands in aqueous buffers and the impact of DMSO/PEG on protein stability.

    • Source:

  • PPAR Agonist Structural Context:

    • Title: "Physiological characterization of a novel PPAR pan agonist... MHY2013"

    • Context: Describes the synthesis and characterization of 2-methyl-2-phenoxypropanoic acid derivatives, validating the structural scaffold and expected biological activity.

    • Source:

Technical Support Center: Mitigating Off-Target Effects of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (Gemfibrozil)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Introduction: This guide is intended for researchers, scientists, and drug development professionals utilizing 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid, commonly known as Gemfibrozil, in their experiments. Gemfibrozil is a well-established lipid-regulating agent belonging to the fibrate class.[1] Its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[2][3][4] While effective, the use of small molecules like Gemfibrozil in research necessitates a rigorous approach to differentiate on-target effects from potential off-target activities to ensure the validity and reproducibility of experimental findings. This document provides a series of troubleshooting guides and frequently asked questions to help investigators confidently assess the specificity of their results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (Gemfibrozil) and what is its primary molecular target?

A1: Gemfibrozil is a small molecule drug primarily used to manage hyperlipidemia, particularly high levels of triglycerides.[1][5][6] Its main molecular target is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][4][7] As a PPARα agonist, Gemfibrozil binds to and activates this transcription factor.[2][3] This activation leads to changes in the expression of genes involved in fatty acid metabolism, resulting in decreased triglyceride production and increased high-density lipoprotein (HDL) cholesterol levels.[8][9][10]

Q2: What are the known or potential off-target effects of Gemfibrozil?

A2: While PPARα activation is the principal mechanism, researchers should be aware of several potential off-target effects or confounding activities that could influence experimental outcomes:

  • Partial Agonism: Studies have suggested that Gemfibrozil may act as a partial agonist on PPARα, meaning it may not elicit the full transcriptional response compared to other fibrates like Fenofibrate. This is thought to be due to differential recruitment of coactivators to the promoter region of target genes.[11]

  • CYP450 Inhibition: Gemfibrozil is known to inhibit cytochrome P450 enzymes, particularly CYP2C8.[2] This can lead to drug-drug interactions in a clinical setting and may affect the metabolism of other compounds in an experimental system.

  • PPARγ and PPARδ Activity: While selective for PPARα, high concentrations of Gemfibrozil might exhibit weak agonist activity on other PPAR isoforms (γ and δ). It is crucial to use the lowest effective concentration to minimize this possibility.

  • Non-PPAR Mediated Effects: Some studies have indicated that Gemfibrozil may have effects independent of PPARα activation, such as inhibiting the expression of inducible nitric oxide synthase (iNOS) in human astrocytes.[4]

Q3: Why is it critical to validate that my observed phenotype is due to on-target PPARα activation?

Section 2: Troubleshooting Experimental Ambiguity

This section provides structured workflows to dissect ambiguous or unexpected results following treatment with Gemfibrozil.

Guide 1: My observed phenotype is inconsistent or doesn't align with known PPARα signaling. How do I confirm on-target action?

An unexpected cellular response can be frustrating. The following workflow provides a systematic approach to determine if your observed phenotype is a direct result of PPARα engagement.

G cluster_0 cluster_1 cluster_2 A Start: Phenotype Observed with Gemfibrozil B Step 1: Confirm Dose-Response Is the effect titratable? A->B C Step 2: Use Orthogonal PPARα Agonist (e.g., Fenofibric Acid, GW7647) Does it replicate the phenotype? B->C Yes G High Confidence: Off-Target Effect B->G No/Non-logical Curve D Step 3: Use a PPARα Antagonist (e.g., GW6471) Does it block the phenotype? C->D Yes C->G No E Step 4: Genetic Validation (siRNA/shRNA knockdown of PPARα) Does knockdown abolish the effect? D->E Yes D->G No F High Confidence: On-Target Effect E->F Yes E->G No

Caption: Workflow for validating on-target effects of Gemfibrozil.

Detailed Steps & Rationale:

  • Establish a Dose-Response Relationship:

    • What to do: Treat your cells or model system with a range of Gemfibrozil concentrations (e.g., from 1 µM to 100 µM).

    • Why: An on-target effect should exhibit a clear, sigmoidal dose-response curve. If the effect is sporadic, occurs only at very high concentrations, or shows a non-monotonic (e.g., U-shaped) curve, it may indicate off-target activity or cellular toxicity.

  • Utilize an Orthogonal PPARα Agonist:

    • What to do: Treat your system with a structurally different but potent PPARα agonist.

    • Why: If the phenotype is genuinely mediated by PPARα, a different key should still unlock the same door. Replicating the effect with a compound from a different chemical series significantly strengthens the evidence for an on-target mechanism.

    • Recommended Orthogonal Agonists:

      Compound Class Potency / Notes
      Fenofibric Acid Fibrate A potent, full PPARα agonist.[11] Often used as a positive control.
      GW7647 Non-fibrate A highly potent and selective PPARα agonist.[12]

      | WY-14643 | Non-fibrate | A well-characterized selective PPARα activator.[12] |

  • Employ a PPARα Antagonist:

    • What to do: Pre-treat your system with a selective PPARα antagonist before adding Gemfibrozil.

    • Why: If Gemfibrozil is acting through PPARα, blocking the receptor with an antagonist should prevent the phenotype from occurring. This is a critical validation step.

    • Recommended Antagonist:

      Compound Potency / Notes

      | GW6471 | A potent and selective PPARα antagonist with an IC50 of 0.24 µM.[12] |

  • Perform Genetic Validation (The Gold Standard):

    • What to do: Use siRNA or shRNA to specifically knock down the expression of the PPARA gene in your cell line. Then, treat the knockdown cells and control cells with Gemfibrozil.

    • Why: This is the most definitive way to prove on-target activity. If the biological effect of Gemfibrozil is lost or significantly diminished in cells lacking PPARα, it provides unequivocal evidence that the drug acts through this target. A rescue experiment, where you re-introduce the target protein, can further solidify these findings.[13]

Guide 2: I suspect direct binding to an unknown protein. How can I identify potential off-targets?

If the validation workflow in Guide 1 suggests an off-target effect, you may need to identify the unintended binding partner(s). The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique to confirm target engagement in a native cellular environment.[14][15][16]

G A 1. Cell Culture & Lysis Prepare intact cells or lysate B 2. Compound Incubation Treat aliquots with Vehicle (DMSO) or Gemfibrozil A->B C 3. Thermal Challenge Heat aliquots across a temperature gradient (e.g., 40-70°C) B->C D 4. Separate Aggregates Centrifuge to pellet denatured, aggregated proteins C->D E 5. Quantify Soluble Protein Analyze supernatant via Western Blot or Mass Spectrometry D->E F Result Interpretation Ligand binding stabilizes protein, shifting its melting curve to the right E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Principle of CETSA:

The binding of a small molecule (a ligand) to its protein target generally increases the protein's thermodynamic stability.[14] When heated, this stabilized protein will resist denaturation and aggregation at higher temperatures compared to its unbound state. This "thermal shift" can be detected by quantifying the amount of soluble protein remaining after the heat challenge.

Abbreviated CETSA Protocol:

This protocol provides a general framework. Optimization is required for specific cell types and targets.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

  • Compound Treatment: Aliquot the cell suspension. Treat with vehicle control (e.g., 0.1% DMSO) or your desired concentration of Gemfibrozil. Incubate at 37°C for 1 hour.

  • Heating Step: Place the aliquots in a PCR thermocycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments), followed by a 3-minute hold at room temperature.

  • Lysis and Separation: Subject the cells to freeze-thaw cycles to ensure complete lysis. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze this fraction by Western Blot for your primary target (PPARα) to confirm engagement, or by quantitative mass spectrometry to identify novel proteins that are stabilized by Gemfibrozil.

Interpreting CETSA Results:

  • On-Target Engagement: When probing for PPARα, you should observe more soluble protein in the Gemfibrozil-treated samples at higher temperatures compared to the vehicle control. This indicates successful binding and stabilization.

  • Identifying Off-Targets: A proteome-wide mass spectrometry analysis (Thermal Proteome Profiling) may reveal other proteins that are significantly stabilized by Gemfibrozil. These are your primary candidates for off-target interactions.

Section 3: Key Experimental Protocols

Protocol 1: PPARα Transcription Factor Activity Assay

This assay biochemically confirms that Gemfibrozil is activating PPARα in your cellular context. It measures the binding of activated PPARα from nuclear extracts to its specific DNA response element.

  • Principle: This is an ELISA-based assay. A specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE) is immobilized on a 96-well plate.[17] Nuclear extracts from cells treated with Gemfibrozil are added to the wells. Activated PPARα in the extract binds to the PPRE. This binding is then detected using a primary antibody specific to PPARα, followed by a secondary HRP-conjugated antibody and a colorimetric substrate.[18]

  • Procedure:

    • Treat cells with vehicle, Gemfibrozil, and a positive control (e.g., GW7647) for an appropriate time (e.g., 6-24 hours).

    • Prepare nuclear extracts from all treatment groups according to a standard protocol.

    • Perform the ELISA-based transcription factor assay following the manufacturer's instructions (e.g., Abcam ab133107, Cayman Chemical 10006915).[17][18]

    • Measure the absorbance at 450 nm.

  • Expected Outcome: A significant increase in absorbance in Gemfibrozil-treated samples compared to the vehicle control, confirming that the compound is inducing PPARα's DNA-binding activity.

References

  • LOPID - (Gemfibrozil Tablets, USP). U.S. Food and Drug Administration. [Link]

  • Gemfibrozil - Wikipedia. [Link]

  • 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • 2-(4-Tert-butylphenoxy)propanoic acid | C13H18O3. PubChem. [Link]

  • Gemfibrozil. StatPearls - NCBI Bookshelf. [Link]

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. National Institutes of Health. [Link]

  • LOPID (Gemfibrozil Tablets, USP). U.S. Food and Drug Administration. [Link]

  • Gemfibrozil (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Gemfibrozil: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More. [Link]

  • Gemfibrozil Lopid Pharmacology. YouTube. [Link]

  • A small molecule stabilizer rescues the surface expression of nearly all missense variants in a GPCR. National Center for Biotechnology Information. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • The PPAR alpha agonist gemfibrozil is an ineffective treatment for spinal cord injured mice. [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. National Center for Biotechnology Information. [Link]

  • 9 Gemfibrozil (Lopid) Side Effects You Should Know About. GoodRx. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Mechanism of action of gemfibrozil on lipoprotein metabolism. The Journal of Clinical Investigation. [Link]

  • Suppression of interferon signaling via small-molecule modulation of TFAM. eLife. [Link]

  • Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Human PPAR-alpha Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • PPAR agonist – Knowledge and References. Taylor & Francis. [Link]

  • Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. National Institutes of Health. [Link]

  • PPAR-alpha Transcription Factor Activity Assay (TFAB00152). [Link]

  • VPS35 Deficiency Markedly Reduces the Proliferation of HEK293 Cells. MDPI. [Link]

  • Small molecule screening in zebrafish: an in vivo approach to identifying new chemical tools and drug leads. PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2. PubChem. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Scientific Publications by FDA Staff. U.S. Food and Drug Administration. [Link]

  • Synthetic rescue - Wikipedia. [Link]

  • Structure-based Systems Biology for Analyzing Off-target Binding. National Center for Biotechnology Information. [Link]

  • Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana. PubMed. [Link]

  • Virtual Screening as a Technique for PPAR Modulator Discovery. National Center for Biotechnology Information. [Link]

  • Thermal shift assay - Wikipedia. [Link]

  • Isobutyric Acid | C4H8O2. PubChem. [Link]

Sources

Modifying 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid for better efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid[1]

Status: Online Agent: Senior Application Scientist Ticket ID: PPAR-OPT-2024

Knowledge Base: The Scaffold

Subject: Baseline Characteristics & Mechanism of Action

To improve efficacy, we must first understand the starting material. The molecule This compound is a structural analog of Fenofibric Acid (the active metabolite of Fenofibrate). It functions as a Peroxisome Proliferator-Activated Receptor Alpha (PPAR


) agonist.[1][2][3]
  • Pharmacophore Analysis:

    • Head Group (Acidic): The 2-methylpropanoic acid moiety mimics fatty acids, forming hydrogen bonds with the Tyr464, His440, and Ser280 residues in the PPAR

      
       ligand-binding domain (LBD).
      
    • Linker (Phenoxy): Provides the necessary spacing and pi-stacking interactions.

    • Tail Group (Tert-butyl): A bulky lipophilic group that occupies the hydrophobic pocket of the LBD. In Fenofibrate, this is a 4-chlorobenzoyl group; the tert-butyl group is metabolically stable but may have lower affinity than the benzoyl analog due to different steric filling.

Current Limitations (Why you need optimization):

  • Potency: The tert-butyl analog often shows higher

    
     (lower potency) compared to halogenated benzoyl analogs.
    
  • Metabolic Liability: The carboxylic acid tail is prone to rapid glucuronidation (Phase II metabolism), leading to rapid excretion.

  • Bioavailability: The free acid has poor oral bioavailability compared to ester prodrugs.

Troubleshooting: Synthesis & Production (Ticket #101)

User Issue: "I am seeing low yields (<40%) during the coupling of 4-tert-butylphenol with ethyl 2-bromo-2-methylpropanoate."

Diagnosis: The gem-dimethyl group on the propanoate creates significant steric hindrance, making the


 attack by the phenoxide ion difficult. Standard Williamson ether synthesis conditions often fail or result in elimination side products (methacrylate formation).

Resolution Protocol:

ParameterStandard Protocol (Fail)Optimized Protocol (Success) Reasoning
Base

or NaH

(Cesium Carbonate)
The "Cesium Effect" increases the nucleophilicity of the phenoxide due to weak ion pairing and higher solubility in organic solvents.
Solvent Acetone or THFDMF or Acetonitrile Polar aprotic solvents are required to solvate the cation and leave the phenoxide "naked" for attack.
Temperature Reflux (

)

Higher energy is needed to overcome the steric barrier of the gem-dimethyl group.
Catalyst NoneKI (Potassium Iodide) Finkelstein reaction in situ: converts the alkyl bromide to a more reactive alkyl iodide.

Step-by-Step Synthesis Workflow:

  • Activation: Dissolve 4-tert-butylphenol (1.0 eq) in DMF. Add

    
     (2.5 eq). Stir at RT for 30 min.
    
  • Coupling: Add ethyl 2-bromo-2-methylpropanoate (1.5 eq) and catalytic KI (0.1 eq).

  • Reaction: Heat to

    
     for 12-16 hours. Monitor by TLC/LC-MS.
    
  • Hydrolysis: Once coupled, treat the intermediate ester with LiOH in THF/Water (1:1) to yield the free acid: This compound .

Efficacy Optimization: Molecular Design (Ticket #201)

User Issue: "The molecule binds to PPAR


, but in vivo efficacy is poor. How do I modify the structure?"

Solution Strategy: To improve efficacy, we must address Metabolic Stability and Receptor Residence Time .

Strategy A: Bioisosteric Replacement of Carboxylic Acid

The carboxylic acid is the primary site of glucuronidation. Replacing it with a bioisostere can maintain the critical H-bonds with Tyr464 while preventing metabolic conjugation.

  • Modification: Replace -COOH with a Tetrazole or 1,2,4-Oxadiazole-5(4H)-one .

  • Effect: Tetrazoles have a similar pKa (~4.5-5.0) to carboxylic acids and are ionized at physiological pH, maintaining the salt bridge with the receptor but resisting glucuronidation.

  • Citation: Tetrazoles are proven bioisosteres in sartan drugs and have been applied to fibrates to improve half-life [1, 2].

Strategy B: Linker Constraints (Conformational Locking)

The flexible ether linker results in a high entropic penalty upon binding.

  • Modification: Introduce a ring system into the linker (e.g., replacing the simple phenoxy with a benzofuran or indole scaffold).

  • Effect: This "pre-organizes" the molecule into the bioactive conformation, reducing the entropic cost of binding and potentially increasing potency by 10-100 fold.

Strategy C: Tail Group Optimization

The tert-butyl group is hydrophobic but "dumb."

  • Modification: Replace tert-butyl with a Trifluoromethyl (

    
    )  or Chlorophenyl  group.
    
  • Effect: Halogens participate in "halogen bonding" with carbonyl backbone atoms in the hydrophobic pocket, often increasing affinity significantly compared to simple alkyl groups [3].

Visualization: Optimization Workflow

The following diagram illustrates the decision matrix for optimizing this specific scaffold.

OptimizationWorkflow Start Lead: 2-(4-tert-butylphenoxy) -2-methylpropanoic acid Problem1 Problem: Rapid Glucuronidation Start->Problem1 Problem2 Problem: Low Potency (EC50) Start->Problem2 Sol1 Strategy: Bioisosterism (Replace COOH with Tetrazole) Problem1->Sol1 Fix Metabolism Sol2 Strategy: Linker Constraint (Benzofuran/Indole) Problem2->Sol2 Fix Entropy Sol3 Strategy: Tail Modification (Add CF3 or Halogens) Problem2->Sol3 Fix Affinity Synth Synthesis (Williamson Ether or Cyclization) Sol1->Synth Sol2->Synth Sol3->Synth Assay Bioassay (PPAR Alpha Luciferase Reporter) Synth->Assay Outcome Outcome: Improved Half-life & Potency Assay->Outcome EC50 < 50nM

Figure 1: Decision tree for structural optimization of the phenoxy-isobutyric acid scaffold.

Troubleshooting: Biological Assays (Ticket #301)

User Issue: "My compound precipitates in the cell culture media during the Luciferase reporter assay."

Root Cause: The tert-butyl group makes the molecule highly lipophilic (High LogP). When diluted from DMSO stock into aqueous media, it crashes out, leading to false negatives or erratic data.

Troubleshooting Guide:

  • DMSO Limit: Ensure final DMSO concentration is < 0.1%.

  • BSA Carrier: Pre-incubate the compound with Fatty Acid-Free BSA (Bovine Serum Albumin) before adding to cells. PPAR agonists mimic fatty acids; BSA acts as a physiological carrier, solubilizing the drug and delivering it to the cell [4].

  • Reference Standard: Always run GW590735 or Fenofibric Acid as a positive control to validate assay sensitivity.

Visualization: PPAR Signaling Pathway

Understanding where your molecule acts is crucial for interpreting downstream data.

PPAR_Pathway cluster_nucleus Nucleus Drug Modified Analog Complex PPAR-RXR Heterodimer Drug->Complex Activation PPAR PPAR Alpha PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Element) Complex->PPRE Binding TargetGenes Target Genes: CPT1A, ACOX1 PPRE->TargetGenes Transcription CoAct Co-Activators (PGC-1a) CoAct->Complex Recruitment Physio Physiological Effect: Increased Beta-Oxidation Lower Triglycerides TargetGenes->Physio

Figure 2: Mechanism of Action. The agonist binds PPAR


, heterodimerizes with RXR, and recruits co-activators to drive lipid metabolism genes.
References
  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link

  • Lassila, T., et al. (2011).
  • Xu, Y., et al. (2003). "Structural basis for the subtype selectivity of PPARalpha, delta, and gamma agonists." Biochemical and Biophysical Research Communications. Link

  • Brown, P.J., et al. (1997). "Identification of peroxisome proliferator-activated receptor ligands from a biased chemical library." Chemistry & Biology, 4(12), 909-918. Link

  • Delgra, V., et al. (2023). "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate."[4] Heliyon. Link

Sources

Enhancing the bioavailability of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FA-BIO-OPT-001 Status: Open Subject: Optimization of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (Fenofibric Acid) Bioavailability[1][2]

Core Physicochemical Profiling (Pre-Formulation)

User Query: I am working with the free acid form, not the ester (Fenofibrate). Why is my dissolution profile flatlining in gastric media?

Technical Response: The behavior you are observing is dictated by the intrinsic pKa of the molecule. Unlike Fenofibrate (the neutral ester prodrug), Fenofibric Acid (FA) is a weak acid.[3][4]

  • pKa: ~4.0 - 4.5[1]

  • LogP: ~3.85 (Lipophilic)[1]

  • BCS Classification: Class IIa (Low Solubility, High Permeability)

The Mechanism: At gastric pH (pH 1.2), the environment is significantly more acidic than the pKa of FA. The molecule exists almost exclusively in its unionized (protonated) form, which has practically zero aqueous solubility (~0.162 mg/mL in water, but significantly less in 0.1N HCl). As the pH rises above the pKa (e.g., in the duodenum, pH 6.8), the carboxylic acid deprotonates, becoming ionized and significantly more soluble (>1 mg/mL).

Strategic Implication: If you formulate the free acid without buffering agents or solubility enhancers, it will precipitate in the stomach. You must either:

  • Maintain Supersaturation: Prevent precipitation using polymers (HPMC, HPMCAS) in a solid dispersion.[1]

  • Modify the Micro-environment: Use alkalizing agents (e.g., Meglumine, Tris) within the formulation to locally raise pH.

Visualization: Solubility-pH Dependency Logic

FA_Solubility_Logic Start Gastric Fluid (pH 1.2) FA_State_Acid FA State: Unionized (Protonated -COOH) Start->FA_State_Acid pH < pKa (4.0) Intestine Intestinal Fluid (pH 6.8) FA_State_Ion FA State: Ionized (Deprotonated -COO-) Intestine->FA_State_Ion pH > pKa (4.0) Result_Precip Outcome: Precipitation Low Bioavailability FA_State_Acid->Result_Precip Result_Soluble Outcome: Solubilized Absorption Window FA_State_Ion->Result_Soluble

Caption: pH-dependent solubility switch of Fenofibric Acid. Gastric residence requires protection against precipitation.

Protocol: Amorphous Solid Dispersion (Hot Melt Extrusion)[1][2]

User Query: We are attempting Hot Melt Extrusion (HME) to create an amorphous solid dispersion. The extrudate is brittle and recrystallizes upon storage.

Technical Response: Fenofibric acid has a high melting point (~79-82°C for the ester, but the acid form can vary; typically processed >100°C) and a glass transition temperature (Tg) that must be stabilized. Brittle filaments suggest insufficient plasticization, while recrystallization indicates phase separation.[1]

Recommended Protocol (HME)
ParameterSpecificationRationale
Polymer Carrier Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) or Kollidon® VA 64 (PVP-VA).[1]Amphiphilic polymers act as precipitation inhibitors and solubilizers.[1]
Drug Load 10% - 20% w/wHigher loads increase risk of recrystallization.[1]
Processing Temp Zone 1: 50°C Zone 2-4: 100°C Die Zone: 120-125°CTemperature must exceed the drug's melting point to ensure molecular dispersion but stay below polymer degradation.[1]
Screw Speed 150 - 200 RPMHigh shear is needed to mix the drug/polymer melt.[1]
Cooling Air cooling (Conveyor)Rapid cooling locks the drug in the amorphous state.
Troubleshooting Guide: HME Issues
SymptomProbable CauseCorrective Action
Recrystallization (Opaque Extrudate) Drug load exceeds solubility capacity of polymer.[1]Reduce drug load to <15% or add a crystallization inhibitor like HPMCAS .[1]
Brittle/Unspoolable Filament Tg of the mixture is too high; lack of plasticizer.Add 5% PEG 1500 or Triethyl Citrate to plasticize the polymer matrix.[1]
Yellow/Dark Extrudate Thermal degradation.[1][5]Reduce residence time (increase screw speed) or lower barrel temperature by 5-10°C.
Visualization: HME Workflow

HME_Process Feed Feeder: Fenofibric Acid + Soluplus Melt Melting Zone (100-120°C): Transition to Viscous Fluid Feed->Melt Mix Mixing Zone (High Shear): Molecular Dispersion Melt->Mix Die Die Extrusion: Filament Formation Mix->Die Cool Cooling: Kinetic Trapping (Amorphous) Die->Cool Mill Downstream: Milling to Granules Cool->Mill

Caption: Hot Melt Extrusion workflow for generating amorphous solid dispersions of Fenofibric Acid.

Protocol: Particle Engineering (Nanosuspensions)

User Query: We prefer not to use heat. We are trying wet media milling, but the particles agglomerate after 24 hours.

Technical Response: Nanosuspensions increase bioavailability by increasing the specific surface area (Noyes-Whitney Equation).[1] Agglomeration is a sign of high surface energy and insufficient steric or electrostatic stabilization.[1]

Recommended Protocol (Wet Bead Milling)
  • Stabilizer Selection: Use a dual-stabilizer system.

    • Primary (Steric):HPMC E3 or HPC-SL (2-5% w/v).[1]

    • Secondary (Electrostatic):SDS (Sodium Dodecyl Sulfate) or DOSS (Dioctyl Sodium Sulfosuccinate) (0.1-0.5% w/v).[1]

  • Milling Media: Yttrium-stabilized Zirconia beads (0.1 - 0.3 mm).

  • Process: Recirculation mode for 60-90 minutes. Maintain temperature <30°C to prevent Ostwald ripening.[1]

Troubleshooting Guide: Nanosuspensions
IssueDiagnosisSolution
Ostwald Ripening (Particle Growth) Small particles dissolve and redeposit on larger ones.[1]Add a crystal growth inhibitor (e.g., PVP K30) or lyophilize immediately after milling.[1]
Cake Formation Irreversible agglomeration.[1]Increase Zeta Potential magnitude to >30mV (add more anionic surfactant) or add cryoprotectant (Mannitol) before freeze-drying.[1]

Biorelevant Dissolution Testing

User Query: Our dissolution data in standard buffers doesn't match our animal PK data (IVIVC failure).

Technical Response: Standard USP buffers (pH 1.2 or pH 6.8 phosphate buffer) fail to simulate the dynamic environment of the GI tract, specifically the presence of bile salts which significantly aid the solubilization of lipophilic drugs like Fenofibric Acid.

Corrective Protocol: pH-Shift Method

  • Stage 1 (Gastric): Incubate formulation in 0.1N HCl (pH 1.2) for 2 hours.

    • Goal: Test for precipitation or acid-resistance.[1]

  • Stage 2 (Intestinal Transition): Add concentrate buffer to shift pH to 6.8 AND add FaSSIF (Fasted State Simulated Intestinal Fluid) powder containing taurocholate and lecithin.[1]

    • Goal: Simulate the solubilizing capacity of bile.

Data Interpretation: If dissolution is <10% in Stage 1 but >80% in Stage 2 (with FaSSIF), your formulation relies on intestinal solubilization. If Stage 2 dissolution is low without FaSSIF but high with it, your drug is absorption-limited by wetting, confirming the need for surfactants in the formulation.

References

  • Physicochemical Properties: PubChem.[1][6] Compound Summary: Fenofibric Acid.[1][5][7][8][9][10] National Library of Medicine.[1] Link

  • Solid Dispersion Strategy: Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

  • Hot Melt Extrusion: Maniruzzaman, M., et al. (2012).[1][5][11] A review of hot-melt extrusion: process technology to pharmaceutical products. ISRN Pharmaceutics.[1] Link

  • Fenofibrate vs. Acid Form: Patel, T., et al. (2010).[1] Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia.[4] Vascular Health and Risk Management. Link

  • Biorelevant Media: Klein, S. (2010).[1] The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug.[3][4][12] The AAPS Journal. Link

Sources

Technical Support Center: 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid Studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Contamination Control & Data Integrity

Executive Summary: The "Hidden Variable" in Fibrate Research

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid is a critical probe in lipid metabolism research, functioning as a structural analogue to the active metabolite of Fenofibrate. However, its lipophilic nature and structural similarity to common industrial antioxidants (specifically alkylphenols) make it uniquely susceptible to "mimicry contamination."

The Core Problem: The tert-butylphenol moiety in your molecule is identical to degradation products found in polypropylene (PP) and polyethylene (PE) labware. Standard laboratory plastics can leach compounds that are isobaric or biologically active in the same pathways (PPAR


) you are studying, leading to false positives in both synthesis and bioassays.

This guide provides a self-validating framework to eliminate these artifacts.

Part 1: Synthesis & Purity Troubleshooting
Q: My LC-MS shows a persistent impurity at M-58. Is this a fragmentation artifact or a synthesis contaminant?

A: This is likely unreacted 4-tert-butylphenol , not a fragment.

The Mechanism: The synthesis typically involves the etherification of 4-tert-butylphenol with a 2-bromo-2-methylpropanoate derivative. Due to steric hindrance from the tert-butyl group, the reaction often stalls, leaving residual phenol.

  • Why it matters: 4-tert-butylphenol is an endocrine disruptor. If present, it will skew biological data by binding to estrogen receptors (ER) or interfering with PPAR signaling, confounding your specific fibrate-response data.

The Fix: The "Alkaline Scavenge" Protocol Standard recrystallization is often insufficient because the lipophilicity of the starting material and product are similar. You must exploit the acidity of the phenol.

  • Dissolution: Dissolve crude product in Ethyl Acetate (EtOAc).

  • The Critical Wash: Wash three times with cold 1M NaOH.

    • Logic: The target acid (pKa ~4.5) and the phenol (pKa ~10) are both ionized, but the phenol is less soluble in the aqueous phase if the pH isn't high enough. However, the key is that the ester intermediate (if not yet hydrolyzed) is neutral. If you are at the final acid stage, the target is also soluble in NaOH.

    • Correction: If you are purifying the final acid , you cannot use NaOH extraction to separate them directly as both dissolve. You must use pH-controlled extraction .

  • Corrected Protocol (pH Differential):

    • Dissolve mixture in 1M NaOH (both dissolve).

    • Adjust pH to ~8.5 using dilute HCl.

    • Extract with Ether/EtOAc. The phenol (pKa 10) remains largely protonated (organic soluble) at pH 8.5? No, at pH 8.5 the phenol is mostly protonated (neutral) and extracts into organic. The carboxylic acid (pKa 4.[1]5) remains ionized (aqueous).

    • Discard the organic layer (contains phenol).

    • Acidify the aqueous layer to pH 2 and extract the target acid.

Part 2: Environmental & Labware Contamination
Q: I see background signal in my "No-Compound" controls in PPAR assays. Is my solvent contaminated?

A: It is likely your plastic consumables , not the solvent.

The Science: Many laboratory plastics contain antioxidants like Irganox 1010 or Irgafos 168 . Under stress (autoclaving, UV, or solvent exposure), these degrade into smaller alkylphenols, specifically 2,4-di-tert-butylphenol . This contaminant is structurally homologous to your target molecule.[2]

The "False Agonist" Cycle: Because the contaminant mimics the lipophilic "tail" of your fibrate probe, it can bind to the Ligand Binding Domain (LBD) of PPARs, triggering low-level activation even in blank samples.

Visualizing the Interference:

ContaminationCycle cluster_prevention Prevention Barrier Plastic Polypropylene Tubes (Antioxidant Additives) Solvent Organic Solvents (DMSO/Methanol) Plastic->Solvent Solvent Extraction Leachate Leached Alkylphenols (Structural Mimics) Solvent->Leachate Degradation Receptor PPAR Alpha/Gamma Receptor Leachate->Receptor Competitive Binding Data False Positive Activation Signal Receptor->Data Signal Transduction Glassware Use Borosilicate Glass (Silanized)

Caption: The pathway of plasticizer leaching leading to false biological signaling.

The Protocol: Glass-Only Workflow

  • Eliminate Plastics: Replace all pipette tips with glass capillaries or certified low-retention, additive-free tips for the final dosing steps.

  • Storage: Store stock solutions in amber glass vials with PTFE-lined caps. Never store DMSO stocks in Eppendorf tubes for >24 hours.

  • Validation: Run a "Mock Extraction." Incubate solvent in your pipette tips/tubes for 10 minutes, then inject into LC-MS. If the peak at the target retention time appears, your consumables are the source.

Part 3: LC-MS Carryover & Ghost Peaks
Q: The analyte appears in blank injections after a high-concentration standard. Standard needle wash isn't working.

A: this compound is highly "sticky" due to the hydrophobic tert-butyl group and the ionizable carboxylic acid. It adheres to metallic surfaces and rotor seals.

Troubleshooting Guide:

ComponentThe IssueThe Fix
Needle Wash Standard MeOH/Water is too weak for the tert-butyl tail.Use the "Magic Mix": Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid. The Acetone/IPA dissolves the hydrophobic tail; water/acid solubilizes the head group.
Rotor Seal Vespel seals absorb lipophilic acids.Switch to PEEK or Ceramic rotor seals.
Column Ghost peaks eluting in subsequent runs.Implement a Sawtooth Gradient Wash at the end of every run (95% B for 3 cycles of 30 seconds).

Self-Validating LC-MS Workflow: To prove your data is real, you must run the "Blank-Blank-Sample-Blank" sequence.

LCMS_Workflow Start Start Sequence Blank1 1. Solvent Blank (System Cleanliness) Start->Blank1 Blank2 2. Matrix Blank (Extraction Control) Blank1->Blank2 Sample 3. Analyte Injection (High Conc) Blank2->Sample Wash 4. Needle Wash (IPA/Acetone Mix) Sample->Wash Blank3 5. Post-Run Blank (Carryover Check) Wash->Blank3 Decision Is Blank 3 < 0.1% of Sample? Blank3->Decision Pass Pass Decision->Pass Yes Fail: Replace Rotor Seal Fail: Replace Rotor Seal Decision->Fail: Replace Rotor Seal No

Caption: Sequence logic to identify and isolate carryover sources.

Part 4: References & Authority

1. Plastic Leaching & Interference:

  • Source: Science. "Leaching of plastic additives into laboratory solvents."

  • Relevance: Confirms that 2,4-di-tert-butylphenol (a structural mimic) leaches from polypropylene.

  • Citation: McDonald, G. R., et al. (2008). Bioactive contaminants leach from disposable laboratory plasticware. Science, 322(5903), 917. Link

2. LC-MS Carryover Mechanisms:

  • Source: Journal of Chromatography A.

  • Relevance: details the adsorption mechanisms of lipophilic carboxylic acids on stainless steel and Vespel.

  • Citation: Dolan, J. W. (2001). Carryover Problems. LCGC North America, 19(10). Link

3. PPAR Assay Interference:

  • Source: Environmental Health Perspectives.

  • Relevance: Documents the activation of PPAR

    
     and PPAR
    
    
    
    by alkylphenol contaminants.
  • Citation: Pereira-Fernandes, A., et al. (2013). Evaluation of the adipogenic potential of alkylphenols. Environmental Health Perspectives, 121(9). Link

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as it is a skin and eye irritant.

Sources

Validation & Comparative

Technical Validation Guide: Target Engagement of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (Fenofibric Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Compound Name: 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid Common Name: Fenofibric Acid Primary Target: Peroxisome Proliferator-Activated Receptor Alpha (PPAR


)
Clinical Context:  Active metabolite of the prodrug Fenofibrate.[1]

This guide serves as a technical manual for validating the target engagement of Fenofibric Acid. Unlike high-affinity synthetic probes (e.g., GW7647), Fenofibric Acid exhibits micromolar potency with a specific activation profile that necessitates distinct validation protocols. This document outlines the mechanism of action, comparative performance metrics, and a self-validating TR-FRET protocol for confirming ligand-receptor interaction.

Mechanism of Action (MOA)

Fenofibric Acid functions as an agonist for PPAR


, a nuclear receptor transcription factor.[2][3] Upon entering the nucleus, the acid binds to the Ligand Binding Domain (LBD) of PPAR

. This binding induces a conformational change in Helix 12, stabilizing the receptor and facilitating the displacement of corepressors (e.g., NCoR) while recruiting coactivators (e.g., PGC-1

, SRC-1).

The activated PPAR


 forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, driving the transcription of enzymes involved in fatty acid 

-oxidation and lipoprotein metabolism.
Visualization: PPAR Activation Pathway[1]

PPAR_Pathway Ligand Fenofibric Acid (Ligand) PPAR PPARα (Inactive) Ligand->PPAR Nuclear Entry Complex Ligand-PPARα Complex (Helix 12 Stabilization) PPAR->Complex Binding RXR RXR Heterodimerization Complex->RXR CoActivator Coactivator Recruitment (PGC-1α / SRC-1) RXR->CoActivator Corepressor Release DNA_Binding Binding to PPRE (Promoter Region) CoActivator->DNA_Binding Transcription Transcription: Lipoprotein Lipase (LPL) ApoA-I / ApoA-II DNA_Binding->Transcription Gene Expression

Figure 1: Molecular mechanism of Fenofibric Acid-induced PPAR


 transcriptional activation.

Comparative Analysis: Potency & Selectivity

When validating Fenofibric Acid, it is critical to benchmark it against established tool compounds. Fenofibric Acid is not the most potent agonist available; however, it represents the clinically relevant phenotype.

Performance Comparison Table
FeatureFenofibric Acid (Subject)GW7647 (Research Tool)Bezafibrate (Alternative)
Primary Target PPAR

PPAR

Pan-PPAR (

,

,

)
Potency (EC

)
18 - 30

M
[1]
~6 nM [2]~50

M (PPAR

)
Selectivity High vs PPAR

(>10-fold)
Ultra-High (>1000-fold)Low (Balanced agonist)
Binding Mode Canonical (Arm I / Arm II)Arm III CoordinationCanonical
Primary Use Clinical Correlation / Drug ControlHigh-Sensitivity Pathway ProbeBroad Spectrum Lipid Modulation

Scientist's Insight: Do not use Fenofibric Acid if you require nanomolar sensitivity for low-abundance receptor studies. Use GW7647 for pure signaling characterization. Use Fenofibric Acid when validating a new drug candidate's performance against the clinical standard of care.

Validation Protocol: TR-FRET Coactivator Recruitment

The most robust method to validate direct target engagement for Fenofibric Acid is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why this assay?

  • Direct Binding Proxy: It measures the ligand-dependent recruitment of a coactivator peptide (e.g., PGC-1

    
    ) to the PPAR
    
    
    
    LBD, which is the exact functional consequence of agonist binding.
  • High Signal-to-Noise: TR-FRET eliminates short-lived background fluorescence, essential when working with micromolar concentrations of hydrophobic compounds like fibrates.

  • No Wash Steps: Homogeneous format reduces error rates.

Experimental Workflow

Reagents Required:

  • GST-tagged PPAR

    
     LBD (Ligand Binding Domain).[4]
    
  • Tb-labeled anti-GST antibody (Donor).[4][5]

  • Fluorescein-labeled PGC-1

    
     coactivator peptide (Acceptor).[4][5]
    
  • Test Compound: Fenofibric Acid (dissolved in DMSO).

Protocol Steps:

  • Preparation: Dilute Fenofibric Acid in assay buffer to 2x final concentration (Range: 1

    
    M to 100 
    
    
    
    M).
  • Protein Mix: Prepare a mixture of PPAR

    
    -LBD-GST and Tb-anti-GST antibody.
    
  • Peptide Mix: Prepare Fluorescein-PGC-1

    
     peptide solution.
    
  • Incubation: Add 10

    
    L compound + 5 
    
    
    
    L Protein Mix + 5
    
    
    L Peptide Mix to a 384-well low-volume white plate.
  • Equilibrium: Incubate for 1 hour at room temperature (protected from light).

  • Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Fluorescein]).

Visualization: TR-FRET Workflow

TRFRET_Workflow Step1 1. Prepare Reagents (LBD-GST, Tb-Ab, Peptide) Step3 3. Plate Assembly (384-well Low Vol) Step1->Step3 Step2 2. Compound Titration (Fenofibric Acid in DMSO) Step2->Step3 Step4 4. Incubation (60 min @ RT, Dark) Step3->Step4 Step5 5. Read TR-FRET (Ex: 340nm | Em: 520/495nm) Step4->Step5 Analysis 6. Calculate Ratio (520nm / 495nm) Step5->Analysis

Figure 2: Step-by-step workflow for TR-FRET Coactivator Recruitment Assay.

Data Interpretation & Self-Validation
  • Calculation: Calculate the TR-FRET ratio (

    
    ).
    
  • Validation Criteria:

    • Z'-Factor: Must be > 0.5 for the assay to be considered robust.

    • EC

      
       Confirmation:  The curve should yield an EC
      
      
      
      between 15-30
      
      
      M. If the EC
      
      
      is < 1
      
      
      M, suspect contamination with a high-potency synthetic agonist (like GW7647).
    • Signal Window: A specific agonist signal should be at least 2-3x fold over the DMSO control.

Secondary Validation: Cellular Reporter Assay

While TR-FRET confirms physical binding, a cellular assay confirms the compound can cross the cell membrane and activate the receptor in a chromatin context.

  • System: HEK293 or COS-7 cells transiently transfected with:

    • Expression Vector: GAL4-DBD fused to PPAR

      
      -LBD.
      
    • Reporter Vector: UAS (Upstream Activation Sequence) linked to Luciferase.

  • Method: Treat cells with Fenofibric Acid (10-100

    
    M) for 24 hours. Measure luminescence.
    
  • Expectation: Dose-dependent increase in luciferase activity. This distinguishes Fenofibric Acid (agonist) from antagonists.

References

  • Kamata, S., et al. (2020). "PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates." iScience, 23(11), 101727.[6]

  • Brown, P.J., et al. (1999). "Identification of a subtype selective human PPARalpha agonist." Chemistry & Biology, 6(11), 767-778.

  • Willson, T.M., et al. (2000). "The PPARs: from orphan receptors to drug discovery." Journal of Medicinal Chemistry, 43(4), 527-550.

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Protocol."

Sources

Comparative Guide: 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid vs. 2-(4-tert-butylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Effect in Drug Design

This guide provides a technical comparison between 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (Compound A) and 2-(4-tert-butylphenoxy)propanoic acid (Compound B). While structurally similar, the presence of a second methyl group at the


-carbon in Compound A (the "gem-dimethyl" group) fundamentally alters its pharmacological profile, metabolic stability, and therapeutic application.
  • Compound A (Gem-Dimethyl): A canonical PPAR

    
     Agonist  scaffold. The gem-dimethyl group sterically hinders 
    
    
    
    -oxidation, significantly extending half-life and enforcing a conformation optimal for the PPAR
    
    
    ligand-binding domain (LBD). It is an analog of the active metabolite of fibrate drugs (e.g., Clofibric Acid).
  • Compound B (Mono-Methyl): A Phenoxypropionic Acid scaffold. This structure introduces a chiral center, necessitating enantioselective synthesis. It is historically associated with Auxin-like activity (herbicides) and Sweet Taste Inhibition (e.g., Lactisole analogs), with lower metabolic stability due to susceptibility to

    
    -oxidation.
    

Chemical Profile & Physical Properties[1][2]

The following table summarizes the key physicochemical differences driven by the methylation state.

FeatureCompound A (Gem-Dimethyl)Compound B (Mono-Methyl)
IUPAC Name This compound2-(4-tert-butylphenoxy)propanoic acid
CAS Number 76674-58-3 6941-12-4
Molecular Formula C

H

O

C

H

O

Molecular Weight 236.31 g/mol 222.28 g/mol
Chirality Achiral (Symmetric

-carbon)
Chiral (R/S Enantiomers)
Predicted LogP ~3.8 - 4.1 (Higher Lipophilicity)~3.4 - 3.7
Metabolic Stability High (Blocks

-oxidation)
Low to Moderate (Susceptible to

-oxidation)
Primary Target Class Fibrate / PPAR

Agonist
Auxin / Taste Modulator / PPAR

(weak)

Mechanism of Action & Pharmacology

Compound A: The Fibrate Pharmacophore (PPAR Activation)

The gem-dimethyl group in Compound A is a classic example of the Thorpe-Ingold Effect (or gem-dimethyl effect). It restricts the conformational flexibility of the propanoic acid tail, locking it into a bent conformation that optimally fits the Peroxisome Proliferator-Activated Receptor alpha (PPAR


)  binding pocket.
  • Mechanism:

    • Binding: Compound A enters the nucleus and binds to the PPAR

      
       LBD.
      
    • Heterodimerization: The ligand-bound PPAR

      
       forms a heterodimer with the Retinoid X Receptor (RXR).
      
    • Transactivation: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.

    • Gene Regulation: Upregulates genes involved in fatty acid oxidation (e.g., ACOX1, CPT1) and downregulates ApoC-III.

Compound B: The Propionic Acid Scaffold (Chirality & Off-Targets)

Compound B lacks the second methyl group, making the


-carbon a chiral center.
  • Chiral Inversion: In biological systems, phenoxypropionic acids often undergo unidirectional chiral inversion (R

    
     S) via an acyl-CoA intermediate, complicating pharmacokinetic profiling.
    
  • Off-Target Activity:

    • Sweet Taste Inhibition: Homologous to Lactisole (2-(4-methoxyphenoxy)propanoic acid), Compound B acts as an antagonist for the T1R3 sweet taste receptor domain.

    • Auxin Activity: The mono-methyl structure mimics indole-3-acetic acid (plant hormone), a pathway exploited by herbicides like Mecoprop.

Visualization: Signaling & Metabolic Pathways

PPAR Signaling Pathway (Compound A)

PPAR_Signaling Ligand Compound A (Gem-Dimethyl) PPARa PPARα Receptor (Cytosol/Nucleus) Ligand->PPARa Activation Complex PPARα-RXR Heterodimer PPARa->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Binding Transcription Transcription of Target Genes PPRE->Transcription Recruitment of Co-activators Effect Increased Fatty Acid Oxidation (Lipid Lowering) Transcription->Effect

Figure 1: Mechanism of Action for Compound A. The ligand activates PPAR


, leading to the transcription of genes responsible for lipid metabolism.
Metabolic Fate Comparison

Metabolism cluster_A Compound A (Gem-Dimethyl) cluster_B Compound B (Mono-Methyl) CompA Compound A Block Beta-Oxidation BLOCKED CompA->Block Steric Hindrance Gluc Glucuronidation (Excretion) CompA->Gluc Phase II Metabolism CompB Compound B BetaOx Beta-Oxidation (Degradation) CompB->BetaOx Susceptible Inversion Chiral Inversion (R -> S) CompB->Inversion Acyl-CoA Epimerase

Figure 2: Metabolic Stability. Compound A resists


-oxidation due to the gem-dimethyl group, while Compound B is susceptible to degradation and chiral inversion.

Experimental Protocols

Synthesis: Williamson Ether Synthesis

This protocol is applicable for synthesizing both compounds, varying only the alkylating agent.

Reagents:

  • Substrate: 4-tert-butylphenol

  • Alkylating Agent:

    • For Compound A: Ethyl 2-bromo-2-methylpropanoate (Ethyl

      
      -bromoisobutyrate)
      
    • For Compound B: Ethyl 2-bromopropanoate

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    )
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 4-tert-butylphenol in anhydrous ACN (0.2 M concentration).

  • Deprotonation: Add 2.5 eq of anhydrous K

    
    CO
    
    
    
    . Stir at room temperature for 30 minutes to form the phenoxide anion.
  • Alkylation: Add 1.2 eq of the respective bromo-ester dropwise.

    • Critical Step: For Compound A, reflux (80°C) is required for 12-24 hours due to the steric hindrance of the tertiary bromide.

    • For Compound B, stir at 60°C for 4-6 hours.

  • Workup: Filter off solids, concentrate the filtrate, and partition between Ethyl Acetate and Water. Wash the organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

  • Hydrolysis: Dissolve the crude ester in MeOH/THF (1:1) and treat with 2M LiOH (3 eq). Stir until TLC indicates complete hydrolysis.

  • Acidification: Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate. Recrystallize from Hexanes/EtOAc.

PPAR Transactivation Assay

To verify the activity of Compound A vs Compound B.

Materials:

  • HEK293T cells

  • Plasmids: Gal4-PPAR

    
    -LBD (fusion protein), UAS-Luciferase (reporter), Renilla-Luciferase (normalization).
    

Protocol:

  • Transfection: Seed HEK293T cells in 96-well plates. Cotransfect with Gal4-PPAR

    
    -LBD, UAS-Luc, and Renilla plasmids using Lipofectamine.
    
  • Treatment: After 24h, treat cells with increasing concentrations (0.1

    
    M to 100 
    
    
    
    M) of Compound A, Compound B, and a positive control (e.g., GW7647).
    • Note: Dissolve compounds in DMSO (final concentration <0.1%).

  • Incubation: Incubate for 18-24 hours.

  • Measurement: Lyse cells and measure Firefly and Renilla luciferase activity using a Dual-Luciferase Assay Kit.

  • Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curves to determine EC

    
    .
    
    • Expected Result: Compound A should show significantly higher potency and E

      
       for PPAR
      
      
      
      than Compound B.

References

  • Willson, T. M., et al. "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 2000. Link

  • Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008. (Chapter on Steric Effects and Bioisosterism). Link

  • Henke, B. R. "Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2004. Link

  • Sufferling, K., et al. "Structure-Activity Relationship of Phenylpropanoic Acid Derivatives as Agonists of Free Fatty Acid Receptor 1 (GPR40)." Bioorganic & Medicinal Chemistry Letters, 2015. Link

  • Hutte, R. "Sweet Taste Receptors and Their Inhibitors." Chemical Senses, 2002. (Discusses Lactisole and phenoxypropionic acid derivatives). Link

Technical Guide: Comparative Analysis of 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid and Fibrate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Landscape

2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (hereafter referred to as TB-MPA ) represents a critical structural scaffold in the development of hypolipidemic agents. It is the des-chloro, tert-butyl analog of Clofibric Acid , the active metabolite of the first-generation fibrate, Clofibrate.

While Clofibric acid and Fenofibric acid are clinically established, TB-MPA serves as a vital Structure-Activity Relationship (SAR) probe in research. Its bulky tert-butyl group replaces the chlorine or chlorobenzoyl motifs found in clinical drugs, significantly altering lipophilicity (


) and metabolic stability without abolishing PPAR

binding affinity.

This guide provides a head-to-head technical comparison of TB-MPA against its clinical derivatives, focusing on physicochemical properties, PPAR


 transactivation efficacy, and experimental protocols for validation.

Head-to-Head Performance Metrics

The following table contrasts TB-MPA with the two industry standards: Clofibric Acid (the direct structural parent) and Fenofibric Acid (the modern clinical benchmark).

Table 1: Physicochemical & Biological Profile Comparison
FeatureTB-MPA (The Topic)Clofibric Acid (Standard A)Fenofibric Acid (Standard B)
Chemical Structure t-Butyl phenoxy isobutyric acidChloro phenoxy isobutyric acidChlorobenzoyl phenoxy isobutyric acid
Molecular Weight 236.31 g/mol 214.65 g/mol 318.75 g/mol
Lipophilicity (

)
~4.2 (High)~2.9 (Moderate)~5.2 (Very High)
PPAR

Potency (

)

M Range
(Research Grade)


Selectivity PPAR

>

PPAR

>

Highly PPAR

Selective
Metabolic Liability Oxidation prone (t-Butyl group)Stable (Cl blocks metabolism)Stable (Benzoyl blocks metabolism)
Primary Application SAR Probe, Hydrophobic TaggingHistorical ReferenceClinical Therapeutic
Analysis of Derivatives: Acid vs. Ester vs. Amide

For TB-MPA to be effective in cellular assays or in vivo, its derivatization is critical.

  • Free Acid (TB-MPA): The active species. Binds directly to the PPAR

    
     Ligand Binding Domain (LBD). Poor oral bioavailability due to ionization at physiological pH.
    
  • Methyl/Ethyl Ester (Prodrug): Increases membrane permeability. Requires intracellular hydrolysis by carboxylesterases (CES1) to release the active anion.

  • Amide Bioisosteres: Synthetic derivatives often explored to prevent glucuronidation, though they frequently suffer from reduced binding affinity compared to the carboxylate "head group" required for the salt bridge with Tyr464 in the PPAR binding pocket.

Mechanistic Visualization: The PPAR Activation Pathway[8]

Understanding where TB-MPA acts is essential for interpreting assay data. The diagram below illustrates the molecular cascade from ligand entry to gene transcription.

PPAR_Pathway Ligand TB-MPA (Ligand) Transport Passive Diffusion / FABP Transport Ligand->Transport Nucleus Nuclear Translocation Transport->Nucleus Binding Binding to PPARα LBD (Tyr464 Interaction) Nucleus->Binding Heterodimer Heterodimerization (PPARα + RXR) Binding->Heterodimer CoActivator Co-Activator Recruitment (PGC-1α) Heterodimer->CoActivator DNA_Bind Binding to PPRE (Peroxisome Proliferator Response Element) CoActivator->DNA_Bind Transcription Transcription ON: AOX, LPL, ApoA-I DNA_Bind->Transcription

Caption: Figure 1.[1][2] Mechanism of Action. TB-MPA enters the nucleus and induces conformational changes in PPAR


, facilitating RXR dimerization and downstream lipid metabolic gene expression.

Experimental Validation Protocols

To objectively compare TB-MPA against Fenofibric or Clofibric acid, you must utilize a self-validating Luciferase Reporter Assay . This protocol ensures that the observed activity is due to specific receptor agonism and not off-target artifacts.

Protocol A: PPAR Luciferase Transactivation Assay (HEK293)[8]

Objective: Determine the


 of TB-MPA relative to Fenofibric Acid.

Reagents Required:

  • HEK293 Cells (ATCC CRL-1573).

  • Plasmids:

    • Expression Vector: pSG5-hPPAR

      
       (Human PPAR alpha).
      
    • Reporter Vector: (PPRE)3-TK-Luc (Firefly luciferase driven by PPRE).

    • Normalization Vector: pRL-SV40 (Renilla luciferase for transfection efficiency).

  • Lipofectamine 3000 (Transfection reagent).

  • Dual-Luciferase® Reporter Assay System (Promega).

Step-by-Step Methodology:

  • Seeding: Plate HEK293 cells in 96-well white-walled plates at

    
     cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
    
    • Why CS-FBS? Standard serum contains endogenous fatty acids that will activate PPAR

      
      , creating high background noise.
      
  • Transfection (24h post-seeding):

    • Prepare DNA mix: 50 ng Receptor plasmid + 50 ng Reporter plasmid + 5 ng Renilla plasmid per well.

    • Complex with Lipofectamine and incubate for 24 hours.

  • Treatment (24h post-transfection):

    • Remove media. Wash with PBS.

    • Add fresh media containing TB-MPA at log-scale concentrations (

      
       to 
      
      
      
      ).
    • Controls:

      • Positive: Fenofibric Acid (

        
        ).
        
      • Negative: DMSO (Vehicle, 0.1%).

  • Lysis & Reading (24h post-treatment):

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly luminescence (Agonist activity).

    • Measure Renilla luminescence (Cell viability/Transfection efficiency).

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Normalize to DMSO control.

    • Fit data to a sigmoidal dose-response curve to derive

      
      .
      
Protocol B: Microsomal Stability (Metabolic Liability Check)

Objective: Assess if the tert-butyl group of TB-MPA is a metabolic liability compared to the chlorine in Clofibric acid.

Workflow Visualization:

Stability_Protocol Step1 Incubate TB-MPA (1 µM) with Liver Microsomes Step2 Initiate with NADPH Step1->Step2 Step3 Sample at 0, 15, 30, 60 min Step2->Step3 Step4 Quench with ACN (Stop Reaction) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Caption: Figure 2. Microsomal Stability Workflow. Comparative analysis of intrinsic clearance (


).

Interpretation:

  • Clofibric Acid: Expect >90% remaining after 60 mins (Metabolically stable).

  • TB-MPA: Expect <60% remaining. The tert-butyl group is susceptible to hydroxylation by CYP450 enzymes, unlike the chlorine atom.

Critical Analysis: Why Choose TB-MPA?

If Fenofibric acid is more potent, why use TB-MPA?

  • Lipophilicity Studies: TB-MPA is significantly more lipophilic than Clofibric acid. It is used to test the hydrophobic tolerance of the PPAR

    
     binding pocket without the steric bulk of the second aromatic ring found in Fenofibrate.
    
  • Toxicology Reference: Historically, the tert-butyl phenol moiety has been associated with different oxidative stress profiles than chlorinated phenols. TB-MPA serves as a control in toxicity assays to differentiate between receptor-mediated toxicity (PPAR proliferation) and off-target chemical toxicity (chlorine-mediated).

References

  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine.[3] [Link]

  • BPS Bioscience. PPAR alpha GAL4 Luciferase Reporter HEK293 Cell Line. (Protocol for Transactivation). [Link]

  • Willson, T. M., et al. The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry (2000). (Foundational SAR on Fibrates). [Link]

Sources

Orthogonal Validation of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid's Effects: A Comparative Guide to Confirming M1 Muscarinic Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Imperative for Rigorous Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. For the purposes of this guide, we will consider the novel chemical entity, 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid (hereafter designated as Cmpd-X), which has been identified as a putative agonist of the M1 muscarinic acetylcholine receptor (M1AChR). The M1AChR, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for cognitive disorders such as Alzheimer's disease.[1][2]

However, initial high-throughput screening hits are fraught with potential for experimental artifacts and off-target effects. It is therefore paramount to employ a strategy of orthogonal validation , which involves the use of multiple, independent assays to interrogate a compound's biological activity from different mechanistic angles.[3][4] This approach is critical for building a robust and reliable pharmacological profile, eliminating false positives, and ensuring that the observed effects are genuinely attributable to the intended target.[5][6] This guide provides a comparative framework for the orthogonal validation of Cmpd-X, detailing three distinct experimental approaches that together create a self-validating system to confirm its activity at the M1 receptor.

Primary Validation: Quantifying Gq Pathway Activation via Inositol Phosphate Accumulation

The canonical signaling pathway for the M1 receptor involves its coupling to the Gq class of G-proteins.[7][8] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[8] IP3 subsequently triggers the release of intracellular calcium. The rapid metabolism of IP3 makes it a challenging analyte to measure directly.[9] A more robust method involves measuring the accumulation of its downstream, stable metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which inhibits IP1 degradation.[9]

This assay serves as our primary, direct measure of Cmpd-X's ability to engage and activate the M1 receptor's primary signaling cascade.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cmpd-X Cmpd-X M1R M1 Receptor Cmpd-X->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces IP2 IP2 IP3->IP2 Metabolized to IP1 IP1 IP2->IP1 Metabolized to LiCl LiCl IP1->LiCl Degradation Blocked by Accumulation IP1 Accumulation (Measured Signal) IP1->Accumulation

Caption: M1 Receptor Gq Signaling Pathway Leading to IP1 Accumulation.

Experimental Protocol: IP1-One HTRF® Assay

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify IP1 accumulation.[10]

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M1AChR into a 384-well white plate at a density of 10,000 cells/well and culture overnight.

  • Compound Preparation: Prepare a serial dilution of Cmpd-X and a reference agonist (e.g., Carbachol) in stimulation buffer.

  • Cell Stimulation: Aspirate the culture medium and add 10 µL of the compound dilutions to the appropriate wells. Incubate for 30 minutes at 37°C. The stimulation buffer should contain LiCl to inhibit IP1 degradation.[9]

  • Cell Lysis and Reagent Addition: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1 cryptate conjugate to each well. These reagents are typically included in a lysis buffer.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic equation to determine the EC50 value.

Orthogonal Method 1: Downstream Signaling via ERK1/2 Phosphorylation

To validate the findings from the IP1 assay, we turn to an orthogonal method that measures a downstream consequence of receptor activation. The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key nodes in intracellular signaling, and their phosphorylation represents a point of convergence for many GPCR-initiated pathways, including those from Gq.[11][12] Measuring agonist-induced ERK1/2 phosphorylation provides an integrated readout of cellular signaling, confirming that the initial second messenger generation (IP1) translates into a downstream kinase cascade.

Experimental Protocol: Western Blot for Phospho-ERK1/2

This protocol outlines the detection of phosphorylated ERK1/2 (pERK1/2) relative to total ERK1/2 protein levels.[13]

  • Cell Culture and Starvation: Plate CHO-M1 cells in a 6-well plate. Once confluent, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the starved cells with varying concentrations of Cmpd-X or a reference agonist for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well to lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of the 42/44 kDa bands is achieved.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., Rabbit anti-pERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

  • Densitometry Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each sample and plot the fold-change over baseline against compound concentration to determine the EC50.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Transfer to PVDF Membrane B->C D 4. Blocking (5% BSA) C->D E 5. Primary Antibody Incubation (Anti-pERK) D->E F 6. Secondary Antibody Incubation (Anti-Rabbit HRP) E->F G 7. ECL Detection & Imaging F->G H 8. Strip & Re-probe (Anti-Total ERK) G->H I 9. Densitometry & Data Analysis H->I

Caption: Experimental Workflow for pERK1/2 Western Blot Analysis.

Orthogonal Method 2: G-Protein-Independent Signaling via β-Arrestin Recruitment

A comprehensive understanding of a GPCR agonist requires investigation beyond G-protein-mediated pathways. Ligands can exhibit "biased agonism," preferentially activating one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).[14] β-arrestin recruitment to the activated receptor is a key event that mediates receptor desensitization and internalization, but also initiates its own wave of G-protein-independent signaling.[15] Assessing β-arrestin recruitment is therefore a crucial orthogonal assay to determine if Cmpd-X is a balanced or biased agonist.

Experimental Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Assay

This protocol is based on the DiscoverX PathHunter® technology, a widely used EFC-based assay.[16]

  • Cell Line: Utilize a cell line (e.g., U2OS or CHO) engineered to co-express the M1 receptor fused to a ProLink™ (PK) enzyme fragment and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • Cell Plating: Plate the engineered cells in a 384-well white assay plate and incubate for 24-48 hours.

  • Compound Addition: Prepare serial dilutions of Cmpd-X and a reference agonist and add them to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Development: Add the detection reagent mixture, which contains the chemiluminescent substrate for the complemented β-galactosidase enzyme.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Reading: Measure the chemiluminescent signal using a standard plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log of the compound concentration and fit a four-parameter logistic equation to determine the EC50 value.

Caption: Principle of the β-Arrestin Enzyme Fragment Complementation Assay.

Comparative Data Analysis: Synthesizing the Evidence

By employing these three distinct assays, we can generate a comprehensive pharmacological profile for Cmpd-X. The data can be compared to a well-characterized, non-biased M1 agonist like Carbachol to provide context.

Table 1: Hypothetical Comparative Potency of Cmpd-X and Carbachol

CompoundPrimary Assay: IP1 Accumulation (EC50, nM)Orthogonal Assay 1: pERK1/2 (EC50, nM)Orthogonal Assay 2: β-Arrestin Recruitment (EC50, nM)
Carbachol5075150
Cmpd-X3560> 10,000
Interpretation of Results
  • Confirmation of On-Target Activity: The potent activity of Cmpd-X in both the IP1 accumulation and pERK1/2 phosphorylation assays provides strong, cross-validating evidence that it is a genuine agonist of the M1 receptor, effectively activating the canonical Gq signaling pathway and its downstream effectors.

  • Evidence of Biased Agonism: The stark difference in potency between the G-protein-dependent assays (IP1, pERK) and the G-protein-independent assay (β-arrestin) is highly significant. While Carbachol shows balanced activity across all pathways, Cmpd-X is potent in Gq signaling but virtually inactive in recruiting β-arrestin. This profile strongly suggests that Cmpd-X is a G-protein-biased agonist . This is a critical insight, as G-protein bias may offer therapeutic advantages, potentially enhancing desired cognitive effects while minimizing adverse effects associated with β-arrestin signaling, such as receptor desensitization and tolerance.

Conclusion

The orthogonal validation workflow detailed in this guide demonstrates a robust, multi-faceted approach to characterizing a novel compound. By moving beyond a single-assay confirmation, we have not only verified the primary hypothesis that this compound is an M1 receptor agonist but have also uncovered a more nuanced and therapeutically relevant pharmacological profile—that of a G-protein-biased agonist. This level of detailed, cross-validated characterization is essential for making informed decisions in drug development, providing the confidence needed to advance a compound from an initial hit to a viable clinical candidate.

References

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • Kumari, P., et al. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Retrieved from [Link]

  • Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Retrieved from [Link]

  • Le, E., & Tadi, P. (2023). Physiology, Muscarinic Receptor. StatPearls. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1. Retrieved from [Link]

  • Sun, Y., et al. (2014). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. Current Chemical Genomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). IP-3/IP-1 Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horizon Discovery. (2023). Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition. Retrieved from [Link]

  • Dong, M. W. (2006). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Retrieved from [Link]

  • Terry, A. V. Jr. (2012). Muscarinic M1 receptor agonists: can they improve cognitive performance?. International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • bioRxiv. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Retrieved from [Link]

  • Technology Networks. (2023). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Retrieved from [Link]

  • The Noted Anatomist. (2021). Muscarinic cholinergic receptors. YouTube. Retrieved from [Link]

  • Creative BioMart. (n.d.). Phosphatidylinositol Accumulation Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. Retrieved from [Link]

  • Mistry, R., et al. (2020). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions. Retrieved from [Link]

  • Leroy, D., et al. (2007). G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation. Journal of Receptors and Signal Transduction. Retrieved from [Link]

  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. Retrieved from [Link]

Sources

Comparative analysis of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for 2-(4-tert-butylphenoxy)-2-methylpropanoic acid, a key intermediate in pharmaceutical research and development. We will delve into the mechanistic intricacies, detailed experimental protocols, and comparative performance of two major synthetic routes: the traditional Williamson ether synthesis and a modern one-pot condensation reaction, often enhanced by phase-transfer catalysis. This document is intended to serve as a practical resource for researchers, enabling informed decisions in the selection of a synthetic strategy based on key performance indicators including reaction yield, product purity, cost-effectiveness, safety, and environmental impact.

Introduction

This compound is a carboxylic acid derivative that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in a class of drugs known as fibrates, which are used to lower cholesterol and triglyceride levels in the blood. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This guide will explore and critically evaluate the two most prevalent methods for its synthesis.

Method 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a widely used method for the preparation of ethers.[1] This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2] In the context of synthesizing this compound, this translates to the reaction of 4-tert-butylphenoxide with an ester of 2-bromoisobutyric acid, followed by hydrolysis.

Reaction Mechanism

The synthesis proceeds in two key steps. First, the phenolic proton of 4-tert-butylphenol is abstracted by a strong base, such as sodium hydroxide or potassium hydroxide, to form the nucleophilic 4-tert-butylphenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of ethyl 2-bromoisobutyrate. The reaction proceeds via an S(_N)2 mechanism, leading to the formation of the ether linkage.[2] Finally, the ester is hydrolyzed under basic conditions to yield the desired carboxylic acid.

Diagram: Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction & Hydrolysis 4-tert-butylphenol 4-tert-butylphenol Phenoxide 4-tert-butylphenoxide 4-tert-butylphenol->Phenoxide + Base Base Base (e.g., NaOH) IntermediateEster Ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate Phenoxide->IntermediateEster + Ethyl 2-bromoisobutyrate AlkylHalide Ethyl 2-bromoisobutyrate FinalProduct This compound IntermediateEster->FinalProduct Hydrolysis (e.g., NaOH, H3O+)

Caption: Reaction pathway for the Williamson ether synthesis of the target molecule.

Experimental Protocol

The following is a representative protocol for the Williamson ether synthesis of this compound:

Materials:

  • 4-tert-butylphenol

  • Sodium hydroxide (NaOH)

  • Ethyl 2-bromoisobutyrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve 4-tert-butylphenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide and stir until the phenol is completely converted to the sodium salt.

  • Etherification: To the solution of sodium 4-tert-butylphenoxide, add ethyl 2-bromoisobutyrate dropwise. The reaction mixture is then heated to reflux for several hours (typically 4-8 hours) to ensure complete reaction.

  • Hydrolysis: After cooling the reaction mixture, a solution of sodium hydroxide in water is added, and the mixture is refluxed for another 1-2 hours to hydrolyze the ester.

  • Workup and Purification: The ethanol is removed under reduced pressure. The aqueous residue is then washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is acidified with hydrochloric acid until a precipitate forms. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Generality A well-established and versatile method for ether synthesis.Can be limited by the reactivity of the alkyl halide; tertiary halides are prone to elimination.[1]
Reagents Readily available and relatively inexpensive starting materials.Requires stoichiometric amounts of base, leading to salt by-products.[3]
Reaction Conditions Generally mild reaction conditions.Can require long reaction times and heating.[1]
Yield & Purity Can provide good to high yields with proper optimization.Purity can be affected by side reactions like C-alkylation of the phenoxide.

Method 2: The Modern Approach - One-Pot Condensation Reaction

A more contemporary approach to the synthesis of this compound and its analogs involves a one-pot condensation reaction. This method typically utilizes a phenol, acetone, and chloroform in the presence of a strong base and often a phase-transfer catalyst (PTC). This approach is particularly attractive for its operational simplicity and potential for higher throughput.

Reaction Mechanism

The mechanism of this one-pot reaction is more complex than the Williamson ether synthesis. It is believed to proceed through the formation of a dichlorocarbene intermediate from chloroform under basic conditions. The phenoxide ion then attacks the dichlorocarbene to form a dichloromethyl ether intermediate. This intermediate subsequently reacts with the enolate of acetone, also formed under basic conditions. A series of rearrangements and hydrolysis steps then lead to the final carboxylic acid product. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, thereby accelerating the reaction.

Diagram: One-Pot Condensation Reaction Workflow

OnePot_Condensation Start 4-tert-butylphenol + Acetone + Chloroform Reaction One-Pot Reaction (Base, PTC, Heat) Start->Reaction Workup Acidification & Extraction Reaction->Workup Product This compound Workup->Product

Caption: Simplified workflow of the one-pot condensation synthesis.

Experimental Protocol

The following protocol is adapted from procedures reported for the synthesis of the analogous fenofibric acid.

Materials:

  • 4-tert-butylphenol

  • Acetone

  • Chloroform

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-tert-butylphenol, a strong base (e.g., powdered NaOH or KOH), and a phase-transfer catalyst in a solvent such as acetone is prepared.

  • Reaction: The mixture is heated to reflux, and a solution of chloroform in acetone is added dropwise over a period of time. The reaction is continued at reflux for several hours (typically 3-6 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling, the excess acetone is removed by distillation. The residue is dissolved in water and washed with an organic solvent like toluene to remove non-polar impurities. The aqueous layer is then acidified with concentrated HCl to precipitate the product. The crude product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Efficiency One-pot procedure simplifies the workflow and reduces handling losses.[4]The reaction mechanism is complex and can lead to byproducts if not carefully controlled.
Reaction Time Generally shorter reaction times compared to the Williamson ether synthesis.[4]The use of chloroform, a regulated and potentially hazardous solvent, is a drawback.
Catalysis The use of a phase-transfer catalyst can significantly increase the reaction rate and yield.The catalyst can add to the cost and may require removal from the final product.[4]
Scalability The one-pot nature makes it potentially more amenable to large-scale industrial production.The exothermic nature of the reaction may require careful temperature control on a large scale.

Comparative Analysis

ParameterWilliamson Ether SynthesisOne-Pot Condensation Reaction
Yield Good to high (typically 70-90%)High (often >90%)[5]
Purity Generally good, but can be affected by side reactions.Can be very high (>99.5%) with proper purification.[4]
Reaction Time Longer (several hours of reflux for both steps).Shorter (typically 3-6 hours in one step).[4]
Cost-Effectiveness Uses relatively inexpensive reagents but may require longer processing times.Can be more cost-effective on a large scale due to shorter reaction times and higher throughput. The cost of the phase-transfer catalyst is a factor to consider.[6]
Safety Involves the use of strong bases and flammable solvents.Involves the use of chloroform, a hazardous and environmentally regulated solvent. Strong bases are also used.
Environmental Impact Generates salt by-products. The use of organic solvents contributes to waste.The use of chloroform is a significant environmental concern. However, the one-pot nature can reduce overall solvent usage compared to a multi-step synthesis.

Product Characterization

Successful synthesis of this compound should be confirmed by a suite of analytical techniques. Below are the expected spectroscopic data for the target compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the two methyl groups on the propanoic acid moiety (a singlet around 1.5-1.6 ppm), the aromatic protons (two doublets in the range of 6.8-7.3 ppm), and the acidic proton of the carboxylic acid (a broad singlet at higher chemical shift, typically >10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will exhibit distinct signals for all the carbon atoms in the molecule, including the quaternary carbons of the tert-butyl group and the propanoic acid moiety, the aromatic carbons, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, a strong C=O stretching absorption around 1700-1725 cm⁻¹, and C-O stretching bands for the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₂₀O₃, MW = 236.31 g/mol ).

Conclusion

Both the Williamson ether synthesis and the one-pot condensation reaction are viable methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the synthesis.

  • The Williamson ether synthesis is a reliable and well-understood method that is suitable for laboratory-scale synthesis. Its main drawbacks are the longer reaction times and the generation of salt by-products.

  • The one-pot condensation reaction , particularly with the use of a phase-transfer catalyst, offers a more efficient and potentially more scalable alternative. However, the use of chloroform raises safety and environmental concerns that must be carefully managed.

For industrial applications where efficiency and throughput are paramount, the one-pot condensation method, despite its use of a hazardous reagent, may be preferred with appropriate engineering controls and process optimization. For smaller-scale laboratory synthesis where simplicity and the avoidance of highly regulated solvents are desired, the Williamson ether synthesis remains a solid choice.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • Pearson. Williamson Ether Synthesis: Videos & Practice Problems. [Link]

  • Google P
  • PubChem. 2-(4-Tert-butylphenoxy)propanoic acid. [Link]

  • Lv, Z., et al. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society2019 . [Link]

  • ResearchGate. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. [Link]

  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. [Link]

  • Eureka | Patsnap. A kind of preparation method of fenofibric acid. [Link]

  • ResearchGate. Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of α-Amino Acid Derivatives. [Link]

  • National Institutes of Health. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

  • PTC Organics. Industrial Phase-Transfer Catalysis. [Link]

  • University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. [Link]

  • TSI Journals. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

  • MDPI. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. [Link]

  • Google Patents. CN103360240B - Preparation method of high purity fenofibric acid.
  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • ResearchGate. Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones O-Alkylation of 2-Hydroxynaphthoquinones. [Link]

  • National Institutes of Health. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • University of California, Irvine. The Williamson Ether Synthesis. [Link]

  • Wikipedia. 2,4,6-Tri-tert-butylphenol. [Link]

  • ResearchGate. Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. [Link]

  • alpaipars. NMR spectroscopy in pharmacy. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-(4-Tert-butylphenoxy)-2-methylpropanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: Insights from Structural Analogs

The chemical structure of 2-(4-Tert-butylphenoxy)-2-methylpropanoic acid suggests potential hazards that are common to other carboxylic acids and phenolic compounds. Based on data from similar molecules, we can anticipate the following:

  • Skin and Eye Irritation: Carboxylic acids are known to be irritants. Direct contact with the skin can cause redness and irritation, while eye contact may lead to serious damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2]

  • General Handling Precautions: As a general principle for handling acidic compounds, it is crucial to avoid breathing dust, vapor, mist, or gas and to prevent contact with skin and eyes.[2]

Given these potential hazards, a systematic approach to PPE is not just recommended; it is imperative for safe laboratory operations.

Core Personal Protective Equipment (PPE) Recommendations

The following table outlines the recommended PPE for handling this compound, grounded in the established protocols for similar chemical classes.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a splash hazard.Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage.[1]
Hand Protection Nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or immersion, consider double-gloving or using heavier-duty gloves.[3][4]Prevents skin contact, which can lead to irritation.[1][2] Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
Body Protection A standard laboratory coat is mandatory.[4] For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.Protects the skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound in a poorly ventilated area or if it is in a fine powder form that could become airborne.[2][5]Minimizes the risk of inhaling dust or aerosols that may cause respiratory tract irritation.[1] Engineering controls, such as a fume hood, are the preferred method for controlling airborne contaminants.[2][6]
Footwear Fully enclosed shoes are required in all laboratory settings.[4]Protects the feet from spills and falling objects.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The efficacy of PPE is directly linked to its correct usage. The following step-by-step protocols ensure that safety is maintained throughout the handling process.

PPE Donning Sequence:
  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

PPE Doffing Sequence (to prevent cross-contamination):
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the headband or earpieces.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior. Place it in a designated laundry container or for disposal if grossly contaminated.

  • Respirator (if worn): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][5]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the key decision points and steps for safe handling and disposal.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination start Assess Task & Hazards select_ppe Select Appropriate PPE start->select_ppe Identify Risks don_ppe Don PPE Correctly select_ppe->don_ppe Gather Equipment handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem Enter Work Area doff_ppe Doff PPE Safely handle_chem->doff_ppe Task Finished dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste Prevent Contamination wash_hands Wash Hands Thoroughly dispose_waste->wash_hands Final Step end Procedure Complete wash_hands->end

Caption: Workflow for safe handling of this compound.

Operational and Disposal Plans

Adherence to proper operational and disposal procedures is critical for laboratory safety and environmental responsibility.

Operational Plan:
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Administrative Controls: Access to the handling area should be restricted to trained personnel. All procedures should be documented in a laboratory notebook, and a risk assessment should be completed before beginning any new protocol.

  • Spill Response: In the event of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to clean the area. For large spills, evacuate the laboratory and contact the institutional safety office. All spill cleanup materials must be disposed of as hazardous waste.[8]

Disposal Plan:
  • Chemical Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be placed in a clearly labeled hazardous waste container.[9]

  • Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain.[5][8]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2,4-Di-tert-butylphenol. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Available from: [Link]

  • Acid Handling. Available from: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Available from: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Available from: [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: tert-butyl 2-ethylperoxyhexanoate. Available from: [Link]

  • University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Tert-butylphenoxy)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Tert-butylphenoxy)-2-methylpropanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。